APG-2449
Description
Properties
CAS No. |
2196186-84-0 |
|---|---|
Molecular Formula |
C33H42ClN5O4S |
Molecular Weight |
640.2 g/mol |
IUPAC Name |
5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C33H42ClN5O4S/c1-21(2)43-30-19-26(24-10-14-39(15-11-24)25-12-16-42-17-13-25)23(5)18-29(30)37-33-35-20-27(34)32(38-33)36-28-8-6-7-9-31(28)44(40,41)22(3)4/h6-10,18-22,25H,11-17H2,1-5H3,(H2,35,36,37,38) |
InChI Key |
YWPHBSHEGTZPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CCN(CC2)C3CCOCC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
APG-2449: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
APG-2449 is a novel, orally active, multi-kinase inhibitor with potent and durable antitumor activity demonstrated in preclinical and clinical settings.[1][2] This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and the experimental basis for these findings. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.
Introduction
Tyrosine kinase inhibitors (TKIs) are a cornerstone of targeted cancer therapy. However, the emergence of acquired resistance limits their long-term efficacy.[1][2] this compound was rationally designed as a multi-kinase inhibitor to address this challenge by simultaneously targeting key oncogenic drivers: Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 receptor tyrosine kinase (ROS1), and Focal Adhesion Kinase (FAK).[1] Dysregulation, overexpression, and mutations in these kinases are implicated in the pathogenesis of various malignancies, including non-small cell lung cancer (NSCLC), ovarian cancer, and mesothelioma.
Molecular Targets and Binding Affinity
This compound exhibits potent inhibitory activity against its primary targets, ALK, ROS1, and FAK. In vitro kinase assays have quantified its high binding affinity.
| Target Kinase | Binding Affinity (Kd) |
| ALK | 1.6 nM |
| ROS1 | 0.81 nM |
| FAK | 5.4 nM |
Table 1: In vitro binding affinities of this compound to its target kinases.
Mechanism of Action: A Multi-pronged Approach
This compound exerts its antitumor effects through the simultaneous inhibition of ALK, ROS1, and FAK signaling pathways. This multi-targeted approach is crucial for its efficacy, particularly in overcoming resistance to single-target TKIs.
Inhibition of ALK and ROS1 Signaling
This compound is a third-generation ALK/ROS1 inhibitor with demonstrated activity against a range of resistance mutations. In cancer cells harboring ALK or ROS1 fusions or mutations, this compound effectively suppresses the constitutive kinase activity, leading to the inhibition of downstream pro-survival signaling pathways.
Inhibition of FAK Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are associated with tumor progression and resistance to chemotherapy. This compound's inhibition of FAK leads to the downregulation of phosphorylated FAK (p-FAK) and its downstream effectors. This activity is believed to contribute to overcoming resistance to other TKIs and sensitizing tumor cells to chemotherapy.
Preclinical Antitumor Activity
In Vitro Cellular Activity
This compound has demonstrated potent antiproliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | Key Molecular Feature | IC50 |
| NCI-H1975 | NSCLC | FAK expression | 3.55 µM |
| PA-1 | Ovarian Cancer | FAK expression | 2.71 µM |
Table 2: In vitro antiproliferative activity of this compound in selected cancer cell lines.
In Vivo Efficacy in Xenograft Models
This compound has shown significant, dose-dependent antitumor activity in various mouse xenograft models.
| Tumor Model | Cancer Type | Key Molecular Feature | Dosage | Outcome |
| H3122 CDX | NSCLC | EML4-ALK fusion | 25-100 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition |
| KARPAS-299 CDX | - | NPM-ALK fusion | 25-100 mg/kg, p.o., daily | Potent antitumor activity |
| PA-1 CDX | Ovarian Cancer | - | 50-150 mg/kg, p.o., for 22 days | Dose-dependent antitumor activity |
| PC-9/OR Xenograft | NSCLC | Osimertinib-resistant | 20-60 mg/kg, p.o., for 22 days | Potent antitumor activity in combination with Osimertinib and Trametinib |
| KYSE-150 & KYSE-520 Xenograft | Esophageal Squamous Cell Carcinoma | - | 50-100 mg/kg, p.o., daily for 2 weeks | Significant tumor growth suppression at 100 mg/kg |
Table 3: In vivo antitumor efficacy of this compound in various xenograft models.
Clinical Development and Preliminary Efficacy
A first-in-human, multicenter, open-label, single-arm Phase 1 clinical trial (NCT03917043) has evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors, including ALK/ROS1-positive NSCLC and mesothelioma.
Safety and Pharmacokinetics
The trial established a recommended Phase 2 dose (RP2D) of 1,200 mg once daily. This compound was generally well-tolerated, with the most common treatment-related adverse events (TRAEs) being elevated blood creatinine, ALT, and AST levels, and gastrointestinal disorders. Pharmacokinetic analyses showed dose-proportional plasma exposure and good blood-brain barrier penetration.
Preliminary Clinical Efficacy
As of December 9, 2023, the study has shown promising preliminary efficacy.
| Patient Cohort | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| TKI-naïve ROS1+ NSCLC | 22 | 68.2% | 90.1% |
| TKI-naïve ALK+ NSCLC | 14 | 78.6% | 100% |
| 2nd-gen ALK inhibitor-resistant NSCLC | 22 | 40.9% | - |
| Brain Metastases (at RP2D) | 12 | 75.0% (intracranial ORR) | - |
Table 4: Preliminary efficacy of this compound in the Phase 1 clinical trial.
Experimental Protocols
The following section outlines the key experimental methodologies employed in the preclinical evaluation of this compound.
Kinase Inhibition Assays
-
KINOMEscan®: This competitive binding assay was utilized to profile the selectivity of this compound against a broad panel of 468 kinases.
-
LANCE® TR-FRET: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to quantitatively determine the binding affinity (Kd) of this compound to its primary targets, ALK, ROS1, and FAK.
Cell Viability and Apoptosis Assays
-
WST-8 Viability Assay: The antiproliferative effects of this compound were determined using a water-soluble tetrazolium salt (WST-8) assay, which measures the metabolic activity of viable cells.
-
Flow Cytometry: Apoptosis was assessed by flow cytometry after staining cells with Annexin V and propidium iodide.
Western Blot Analysis
Western blotting was used to examine the phosphorylation status of ALK, ROS1, FAK, and their downstream signaling components following treatment with this compound.
In Vivo Xenograft Studies
The antitumor efficacy of this compound was evaluated in various xenograft models. Human cancer cells were implanted subcutaneously into immunodeficient mice. Once tumors were established, mice were treated with this compound via oral gavage, and tumor growth was monitored.
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting ALK, ROS1, and FAK. Its ability to potently inhibit these key oncogenic drivers, including in the context of acquired resistance mutations, provides a strong rationale for its continued clinical development. The preclinical and early clinical data suggest that this compound has the potential to become a valuable therapeutic option for patients with various solid tumors, particularly those with ALK/ROS1 alterations and those who have developed resistance to previous lines of therapy. The inhibition of FAK may also provide a novel strategy to overcome resistance to other targeted therapies and enhance the efficacy of chemotherapy.
References
- 1. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
APG-2449: A Technical Overview of its Pharmacodynamics in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
APG-2449 is a novel, orally available multi-kinase inhibitor targeting anaplastic lymphoma kinase (ALK), C-ros oncogene 1 (ROS1), and focal adhesion kinase (FAK).[1][2][3] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound in cancer cells, summarizing key preclinical and clinical findings. It is designed to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound. The document details the mechanism of action, presents quantitative data on its anti-cancer activity, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its antineoplastic activity by selectively binding to and inhibiting the kinase activity of ALK, ROS1, and FAK.[1] This inhibition disrupts their respective downstream signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation, overexpression, and gene rearrangements of ALK and ROS1 are well-established oncogenic drivers in various cancers, particularly non-small cell lung cancer (NSCLC). FAK, a cytoplasmic tyrosine kinase, is a key mediator of integrin signaling and is frequently upregulated and activated in a wide range of tumors, contributing to cancer progression and drug resistance.
Quantitative Pharmacodynamic Data
The anti-cancer efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Binding Affinity (Kd) |
| ALK | 1.6 nM |
| ROS1 | 0.81 nM |
| FAK | 5.4 nM |
Data sourced from MedChemExpress product information.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Key Genetic Features | IC50 (µM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | FAK expression | 3.55 |
| PA-1 | Ovarian Cancer | FAK expression | 2.71 |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | - | - |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | - | - |
Note: Specific IC50 values for KYSE-150 and KYSE-520 were not provided in the search results, but significant decreases in colony formation were observed at 0.5-1 µM.
Table 3: In Vivo Anti-Tumor Activity in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| KYSE-150 & KYSE-520 | Esophageal Squamous Cell Carcinoma | 50-100 mg/kg, p.o., daily for 2 weeks | Significant, dose-dependent tumor growth suppression at 100 mg/kg without severe body weight loss. |
| Ovarian Xenografts | Ovarian Cancer | Combination with paclitaxel | Sensitized tumors to paclitaxel by reducing CD44+ and ALDH1+ cancer stem cell populations. |
| EGFR-mutated NSCLC | Non-Small Cell Lung Cancer | Combination with EGFR TKI | Enhanced EGFR TKI-induced tumor growth inhibition. |
| Osimertinib-resistant NSCLC | Non-Small Cell Lung Cancer | Ternary combination with osimertinib (EGFRi) and trametinib (MEKi) | Overcame osimertinib resistance. |
Table 4: Clinical Efficacy in Phase I Trials (NCT03917043)
| Patient Population | Metric | Result |
| TKI-naïve, ALK+ NSCLC | Overall Response Rate (ORR) | 78.6% (11/14) |
| TKI-naïve, ALK+ NSCLC | Disease Control Rate (DCR) | 100% (14/14) |
| TKI-naïve, ROS1+ NSCLC | Overall Response Rate (ORR) | 70.6% (12/17) |
| TKI-naïve, ROS1+ NSCLC | Disease Control Rate (DCR) | 88.2% (15/17) |
| 2nd-gen TKI-resistant, ALK+ NSCLC | Overall Response Rate (ORR) | 25.9% (7/27) |
| NSCLC with brain metastases | Intracranial ORR | 75.0% (9/12) in patients at the Recommended Phase 2 Dose (RP2D). |
Signaling Pathway Inhibition
This compound effectively suppresses the phosphorylation of ALK, ROS1, and FAK, thereby inhibiting their downstream signaling cascades. In ovarian cancer cells, this compound has been shown to downregulate p-FAK and its downstream signaling effectors. Clinical data further supports this, showing that patients with higher baseline tumor levels of phosphorylated FAK (pFAK) were more likely to benefit from this compound treatment. A decrease in pFAK levels in peripheral blood mononuclear cells (PBMCs) after treatment also correlated with better clinical responses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's pharmacodynamics.
Cell Viability Assay (WST-8 Assay)
This assay is used to determine the anti-proliferative activity of this compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 72 hours).
-
WST-8 Reagent Addition: After the incubation period, WST-8 (Water-Soluble Tetrazolium salt) reagent is added to each well.
-
Incubation: The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of WST-8 to formazan by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the drug concentration.
Western Blot Analysis
This technique is employed to assess the effect of this compound on protein expression and phosphorylation levels.
-
Cell Lysis: Cells treated with this compound are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-FAK, total FAK, p-ALK, total ALK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Flow Cytometry for Cancer Stem Cell Population Analysis
Flow cytometry is utilized to quantify the effect of this compound on cancer stem cell markers.
-
Cell Preparation: Cells are treated with this compound for the desired time, then harvested and washed.
-
Antibody Staining: The cells are incubated with fluorescently labeled antibodies against cancer stem cell markers such as CD44 and ALDH1.
-
ALDEFLUOR Assay (for ALDH1 activity): To measure ALDH1 activity, the ALDEFLUOR kit is used according to the manufacturer's protocol. This involves incubating the cells with the ALDEFLUOR reagent, which is a fluorescent substrate for ALDH.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The percentage of cells positive for the specific markers (e.g., CD44+, ALDH1+) is determined using flow cytometry analysis software.
Experimental and Clinical Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of this compound.
Conclusion
This compound is a potent multi-kinase inhibitor with significant anti-tumor activity in preclinical models and promising efficacy in clinical trials for ALK/ROS1-positive NSCLC, including cases with resistance to second-generation TKIs. Its mechanism of action, centered on the inhibition of ALK, ROS1, and FAK signaling, provides a strong rationale for its continued development as a monotherapy and in combination with other targeted agents. The correlation between FAK pathway modulation and clinical response suggests that pFAK could serve as a valuable biomarker for patient selection and treatment monitoring. Further investigation into the role of FAK inhibition in overcoming drug resistance is warranted.
References
The Role of FAK Activation in Resistance to APG-2449: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APG-2449 is a novel, orally active, multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2][3] While initially developed to overcome acquired resistance to other ALK tyrosine kinase inhibitors (TKIs), a critical aspect of its clinical efficacy, particularly in resistant non-small cell lung cancer (NSCLC), is linked to its potent inhibition of the FAK signaling pathway. Clinical data suggests that elevated levels of phosphorylated FAK (pFAK) in tumor tissues may correlate with progression-free survival in patients treated with this compound.[4] This guide provides an in-depth technical overview of the role of FAK activation, not as a mechanism of resistance to this compound itself, but as a key signaling node in resistance to other TKIs that this compound effectively targets. We will explore the underlying signaling pathways, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for key assays.
FAK Signaling in TKI Resistance
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[5] In the context of cancer, FAK is often overexpressed and activated, contributing to tumor progression and metastasis. Crucially, FAK signaling has been identified as a key mechanism of resistance to various targeted therapies, including ALK and EGFR inhibitors.
Activation of FAK can sustain downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, even in the presence of upstream kinase inhibition by drugs like osimertinib. This bypass signaling allows cancer cells to evade apoptosis and continue to proliferate, leading to acquired resistance. ALK inhibitors have been shown to increase FAK pathway gene expression in ALK-positive NSCLC cell lines, with the highest expression observed in drug-tolerant "persister" cells, suggesting that FAK pathway activation is an adaptive tolerance mechanism.
This compound: A Multi-Kinase Inhibitor Targeting FAK
This compound was rationally designed as a multi-kinase inhibitor to simultaneously target the primary oncogenic drivers (ALK/ROS1) and a key resistance pathway (FAK). This dual-targeting approach is intended to provide more durable clinical responses and overcome acquired resistance to previous generations of TKIs.
Preclinical Evidence
Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of ALK, ROS1, and FAK, as well as their downstream signaling components. In xenograft models of EGFR-mutant NSCLC, the combination of this compound with the EGFR inhibitor osimertinib resulted in synergistic tumor growth inhibition and overcame acquired resistance to osimertinib. This effect was attributed to the downregulation of FAK, EGFR, SRC, and ERK phosphorylation.
Clinical Significance of pFAK Levels
Clinical trial data from the study of this compound in patients with NSCLC (NCT03917043) has provided crucial insights into the role of FAK activation. A key finding is that higher baseline levels of phosphorylated FAK (pFAK) in tumor tissue correlate with improved treatment responses and progression-free survival (PFS) in patients with NSCLC resistant to second-generation ALK inhibitors. This suggests that tumors with a higher dependence on FAK signaling for their survival and resistance are more susceptible to the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Cell Line | Reference |
| ALK (wild-type) | 2.2 | KARPAS-299 | |
| ALK (L1196M) | Low nM | Ba/F3 | |
| ALK (G1202R) | Low nM | Ba/F3 | |
| ROS1 | Not specified | Not specified | |
| FAK | Not specified | Not specified |
Note: Specific IC50 values for ROS1 and FAK are not consistently reported in the reviewed literature, but this compound is described as a potent inhibitor.
Table 2: Clinical Efficacy of this compound in ALK-Positive NSCLC (NCT03917043)
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Intracranial ORR | Reference |
| 2nd-Gen ALK TKI-Resistant (n=22) | 40.9% (9/22) | 11.86 months | 75.0% (9/12) | |
| TKI-Naïve (n=14) | 78.6% (11/14) | Not Reached | Not Reported |
Data as of December 9, 2023. RP2D: Recommended Phase 2 Dose (1,200 mg daily).
Signaling Pathways and Experimental Workflows
FAK-Mediated TKI Resistance Signaling Pathway
The following diagram illustrates the central role of FAK in mediating resistance to ALK/EGFR inhibitors and how this compound intervenes.
Experimental Workflow for Assessing pFAK in Tumor Tissue
This diagram outlines a typical workflow for evaluating pFAK levels in patient tumor samples to correlate with clinical outcomes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
Methodological & Application
APG-2449 solubility and stability for lab use
Application Notes & Protocols for APG-2449
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally available, potent multikinase inhibitor with significant activity against Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2][3][4] Developed to overcome acquired resistance to existing tyrosine kinase inhibitors (TKIs), this compound has demonstrated durable antitumor activity in preclinical models of non-small cell lung cancer (NSCLC) and ovarian cancer.[2] Its mechanism involves the disruption of ALK-, FAK-, and ROS1-mediated signal transduction pathways, leading to the inhibition of tumor cell growth. These application notes provide detailed information on the solubility, stability, and handling of this compound for reliable and reproducible laboratory use.
Chemical and Physical Properties
A summary of the key chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₂ClN₅O₄S | |
| Molecular Weight | 640.24 g/mol | |
| CAS Number | 2196186-84-0 | |
| Appearance | Powder |
Solubility
The solubility of this compound has been determined in various common laboratory solvents and formulation vehicles. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
| Solvent / Vehicle | Maximum Solubility | Molar Concentration (mM) | Reference |
| DMSO | ≥ 16 mg/mL | ~24.99 mM | |
| Ethanol | 4 mg/mL | ~6.25 mM | |
| Water | Insoluble | N/A | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~3.90 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ~3.90 mM | |
| 80% 10 mM Sodium Phosphate (monobasic), 20% Propylene Glycol | Not specified | Not specified |
Stability and Storage
Proper storage is critical to maintain the integrity and activity of this compound. It is recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles. For in vivo studies, working solutions should be prepared fresh daily.
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 3 years | |
| Stock Solution in Solvent | -80°C | 6 - 12 months | |
| Stock Solution in Solvent | -20°C | 1 month |
Mechanism of Action: ALK/ROS1/FAK Signaling Inhibition
This compound exerts its antitumor effects by simultaneously inhibiting the kinase activity of ALK, ROS1, and FAK. This triple inhibition blocks critical downstream signaling pathways, including AKT, ERK1/2, and STAT3, which are essential for cancer cell proliferation, survival, and migration.
Caption: this compound inhibits phosphorylation of ALK, ROS1, and FAK, blocking downstream signaling.
Experimental Protocols
The following protocols are recommended for the preparation and use of this compound in a laboratory setting. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder (MW: 640.24 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weigh paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 640.24 g/mol * (1000 mg / 1 g) = 6.40 mg.
-
-
Weighing: Carefully weigh out 6.40 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C for long-term stability (up to 12 months) or -20°C for short-term use (up to 1 month).
Protocol 2: Preparation of In Vitro Working Solutions
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Remove an aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.5 µM to 10 µM).
-
DMSO Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested. This is critical as DMSO can have effects on cell viability.
-
Application: Add the final working solutions (or vehicle control) to your cell cultures and proceed with the experiment.
-
Note: The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent toxicity.
Protocol 3: Preparation of an In Vivo Formulation (Oral Gavage)
This protocol provides an example formulation for oral administration in mouse models. The vehicle composition may need to be optimized for specific experimental requirements.
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile PEG300
-
Sterile Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
Stock Preparation: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: To prepare 1 mL of the final formulation at a concentration of 2.5 mg/mL, follow these steps sequentially:
-
a. Add 400 µL of PEG300 to a sterile tube.
-
b. Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
-
c. Add 50 µL of Tween-80 and mix again until clear.
-
d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Administration: The final solution should be a clear solution with a concentration of 2.5 mg/mL this compound. Use immediately after preparation.
General Laboratory Workflow
The following diagram illustrates a typical workflow for handling this compound, from receiving the compound to its final experimental application.
Caption: Recommended workflow for handling this compound from storage to experimental use.
References
APG-2449: Application Notes and Protocols for Western Blot Analysis of Phosphorylated Focal Adhesion Kinase (pFAK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-2449 is an orally available, potent multikinase inhibitor targeting anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and focal adhesion kinase (FAK).[1][2][3][4] As a critical signaling protein, FAK is involved in cell adhesion, migration, proliferation, and survival. Its phosphorylation is a key activation event. This compound has been shown to inhibit the phosphorylation of FAK, thereby disrupting downstream signaling pathways.[1] This document provides a detailed protocol for performing Western blot analysis to detect changes in FAK phosphorylation at Tyr397 (the primary autophosphorylation site) in response to this compound treatment.
Mechanism of Action: this compound and FAK Signaling
This compound is a tyrosine kinase inhibitor that has demonstrated potent activity in preclinical models of non-small cell lung cancer and ovarian cancer. By inhibiting FAK, this compound can sensitize cancer cells to conventional chemotherapies. The inhibition of FAK phosphorylation by this compound has been observed to decrease the activation of its downstream effectors, which can lead to reduced tumor cell growth, migration, and survival.
FAK Signaling Pathway and Inhibition by this compound
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Data Summary
The following table summarizes the inhibitory activity of this compound on FAK and its effects on cell viability in preclinical studies.
| Parameter | Value | Cell Line | Reference |
| Biochemical Assay | |||
| FAK (Kd) | 5.4 nM | - | |
| Cell-Based Assays | |||
| IC50 | 3.55 µM | NCI-H1975 | |
| IC50 | 2.71 µM | PA-1 | |
| p-FAK Downregulation | 0-10 µM (4h) | PA-1 |
Western Blot Protocol for pFAK (Tyr397) Analysis
This protocol is adapted from standard Western blotting procedures for phosphorylated proteins and is tailored for assessing the effect of this compound on FAK phosphorylation.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., PA-1 ovarian cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
V. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pFAK (Tyr397) (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Chemiluminescence: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for total FAK and a loading control like β-actin or GAPDH.
Western Blot Workflow Diagram
Caption: A generalized workflow for Western blot analysis of pFAK.
Conclusion
This document provides a comprehensive overview and a detailed protocol for the analysis of pFAK levels in response to this compound treatment. The provided methodologies and diagrams are intended to assist researchers in accurately assessing the inhibitory effects of this compound on the FAK signaling pathway. Adherence to this protocol will enable the generation of reliable and reproducible data for preclinical and drug development studies.
References
APG-2449: A Multi-Kinase Inhibitor for Targeted Cancer Therapy
Application Note and Protocol for Colony Formation Assay
Introduction
APG-2449 is an orally active, potent multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and ROS proto-oncogene 1 (ROS1).[1] By inhibiting these key signaling molecules, this compound disrupts downstream pathways crucial for tumor cell growth, proliferation, migration, and survival.[2][3] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound using a colony formation assay, a key method for evaluating the long-term effects of cytotoxic and cytostatic agents on cancer cells. The provided protocols and data are intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of ALK, FAK, and ROS1.[1] This inhibition leads to the downregulation of downstream signaling pathways, including the MEK/ERK and AKT pathways, which are critical for cell proliferation and survival.[4] The compound has shown efficacy in various cancer models, including esophageal squamous cell carcinoma (ESCC), where it has been observed to suppress cell viability, colony formation, and migration.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Dissociation Constant (Kd) (nM) |
| ALK | 1.6 |
| ROS1 | 0.81 |
| FAK | 5.4 |
Data sourced from MedChemExpress.
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | Colony Formation | Significant Decrease | 0.5 - 1 |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | Colony Formation | Significant Decrease | 0.5 - 1 |
| NCI-H1975 | Non-Small Cell Lung Cancer | Proliferation | IC50 | 3.55 |
| PA-1 | Ovarian Cancer | Proliferation | IC50 | 2.71 |
Data compiled from MedChemExpress.
Experimental Protocols
Soft Agar Colony Formation Assay for this compound
This protocol is adapted for assessing the effect of this compound on the anchorage-independent growth of esophageal squamous carcinoma cell lines, such as KYSE-150 and KYSE-520.
Materials:
-
This compound (stock solution prepared in DMSO)
-
KYSE-150 or KYSE-520 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Low melting point agarose (2X solution, sterile)
-
Noble Agar (for base layer)
-
6-well plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Crystal Violet staining solution (0.05% in 20% ethanol)
-
DMSO (vehicle control)
Procedure:
-
Preparation of the Base Layer:
-
Prepare a 1.2% agar solution by mixing 2X complete medium with an equal volume of 2.4% Noble Agar solution.
-
Dispense 1.5 mL of the 1.2% agar mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood.
-
-
Preparation of the Cell Layer:
-
Trypsinize and count the KYSE-150 or KYSE-520 cells.
-
Resuspend the cells in complete medium to a concentration of 8,000 cells/mL.
-
Prepare the top agar/cell mixture by warming 2X complete medium and a 1.4% low melting point agarose solution to 37°C.
-
Mix equal volumes of the warmed 2X medium and 1.4% agarose to get a 0.7% agarose solution.
-
Add the cell suspension to the 0.7% agarose solution to a final cell density of 4,000 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations (e.g., 0 µM, 0.25 µM, 0.5 µM, 1 µM, 2 µM). Include a DMSO vehicle control.
-
Add 1.5 mL of the cell/agarose suspension to each well containing the solidified base layer.
-
Immediately after plating the cell layer, add 100 µL of the 2X this compound dilutions or vehicle control to the top of the agar.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 14 days.
-
Feed the cells every 3-4 days by adding 200 µL of fresh complete medium containing the appropriate concentration of this compound or vehicle control.
-
-
Staining and Quantification:
-
After 14 days, stain the colonies by adding 1 mL of 0.05% crystal violet solution to each well and incubating for 1-2 hours at room temperature.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits ALK, ROS1, and FAK, blocking downstream MEK/ERK and AKT signaling pathways.
Experimental Workflow for Colony Formation Assay
Caption: Workflow of the soft agar colony formation assay to evaluate the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A multi-kinase inhibitor this compound enhances the antitumor effect of ibrutinib in esophageal squamous cell carcinoma via EGFR/FAK pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
APG-2449: Application Notes and Protocols for Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multi-kinase inhibitor APG-2449 and its effects on cell migration and invasion. Detailed protocols for relevant assays are included to facilitate experimental design and execution.
This compound is a novel, orally active small molecule inhibitor of several critical signaling kinases, including Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2][3] Its ability to simultaneously target these kinases makes it a promising candidate for cancer therapy, particularly in the context of overcoming drug resistance. A key mechanism of action for this compound is the inhibition of the FAK signaling pathway, which plays a pivotal role in cell adhesion, proliferation, survival, and migration.[4]
Mechanism of Action: Inhibition of the FAK/PI3K/AKT Signaling Pathway
This compound exerts its anti-migratory and anti-invasive effects primarily through the inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is a central component of focal adhesions, which are cellular structures that mediate adhesion between the cell and the extracellular matrix. Upon activation by upstream signals such as integrin engagement, FAK autophosphorylates, creating a docking site for Src family kinases. This FAK/Src complex then phosphorylates a host of downstream targets, initiating multiple signaling cascades that promote cell motility.
One of the critical downstream pathways regulated by FAK is the Phosphoinositide 3-kinase (PI3K)/AKT pathway. By inhibiting FAK, this compound prevents the activation of PI3K and the subsequent phosphorylation and activation of AKT. The AKT kinase is a key regulator of cellular processes that are fundamental to cell migration and invasion, including cytoskeletal reorganization, cell survival, and proliferation. The disruption of this FAK/PI3K/AKT signaling axis by this compound leads to a reduction in the migratory and invasive potential of cancer cells.
Data on the Inhibition of Cell Migration and Invasion by this compound
This compound has been shown to effectively inhibit the migration of various cancer cell lines. The following table summarizes the quantitative data on the effect of this compound on the migration of esophageal squamous cell carcinoma (ESCC) cells.
| Cell Line | Assay Type | This compound Concentration (µM) | Duration of Treatment | Observed Effect on Cell Migration | Reference |
| KYSE-150 | Transwell Migration Assay | 1 | 24 hours | Significant inhibition of cell migration | [5] |
| KYSE-520 | Transwell Migration Assay | 2 | 24 hours | Significant inhibition of cell migration |
Note: The referenced study demonstrates a significant inhibitory effect. For precise quantitative data, such as the percentage of inhibition or the number of migrated cells, please refer to the original publication or conduct the experiments as described in the protocols below to generate cell-line specific data.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cancer cell migration and invasion.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion) towards a chemoattractant.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (for fixation)
-
0.1% Crystal Violet solution
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Culture: Culture cancer cells in their recommended growth medium until they reach 70-80% confluency.
-
Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate the cells for 12-24 hours.
-
Chamber Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Seeding:
-
Harvest the starved cells using trypsin and resuspend them in serum-free medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Prepare different concentrations of this compound in serum-free medium. Include a vehicle control (DMSO).
-
Add the cell suspension containing the respective this compound concentration to the upper chamber of the Transwell inserts (for the invasion assay, rehydrate the Matrigel with serum-free medium for 2 hours before adding cells).
-
-
Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 12-48 hours, depending on the cell type's migratory/invasive capacity.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 15 minutes.
-
Allow the inserts to air dry completely.
-
Stain the cells by immersing the inserts in 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Imaging and Quantification:
-
Use a microscope to visualize the migrated cells on the underside of the membrane.
-
Capture images from several random fields for each insert.
-
Count the number of migrated cells per field. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells to close a "wound" created in the monolayer.
Materials:
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
FBS
-
This compound (stock solution in DMSO)
-
PBS
-
p200 pipette tips or a scratcher tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once the cells have reached confluency, you may choose to serum-starve them for 2-6 hours to minimize cell proliferation, which can confound the migration results.
-
Creating the Wound:
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Create a consistent width for all scratches.
-
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh medium (serum-free or low-serum) containing the desired concentrations of this compound or a vehicle control (DMSO) to the respective wells.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations. These will serve as the reference for time 0.
-
Incubation and Serial Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular time intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100
-
Compare the rate of wound closure between the this compound treated groups and the control group.
-
These protocols provide a robust framework for investigating the effects of this compound on cell migration and invasion. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for your research and drug development endeavors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ASCO 2022 | Ascentage Pharma Releases for the First Time Results of its FAK/ALK/ROS1 inhibitor this compound Demonstrating Safety and Efficacy in Patients with Advanced NSCLC [prnewswire.com]
- 3. First-in-human phase I results of this compound, a novel FAK and third-generation ALK/ ROS1 tyrosine kinase inhibitor (TKI), in patients (pts) with second-generation TKI-resistant ALK/ROS1<sup>+</sup> non–small cell lung cancer (NSCLC) or mesothelioma. - ASCO [asco.org]
- 4. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for APG-2449 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration and dosing of APG-2449, a novel, orally active, multi-targeted tyrosine kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2] The following protocols are based on findings from various preclinical studies and are intended to serve as a guide for designing in vivo experiments.
Mechanism of Action
This compound selectively binds to and inhibits ALK, FAK, and ROS1 kinases. This inhibition disrupts the downstream signaling pathways mediated by these kinases, ultimately leading to the suppression of tumor cell growth, proliferation, and migration in tumors where these kinases are overexpressed or dysregulated.[2]
Data Presentation: In Vivo Dosing Regimens
The following tables summarize the dosing information for this compound as a single agent and in combination therapies, as reported in various preclinical xenograft models.
Table 1: this compound Monotherapy Dosing in Murine Xenograft Models
| Animal Model | Tumor Type | Cell Line | Dosing Range (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration | Reference |
| Nude Mice | Non-Small Cell Lung Cancer (NSCLC) | H3122 (EML4-ALK fusion) | 25, 50, 100 | Oral Gavage | Once Daily | 3 weeks | [1] |
| SCID Mice | Anaplastic Large Cell Lymphoma | KARPAS-299 (NPM-ALK fusion) | 25, 50, 100 | Oral Gavage | Once Daily | 3 weeks | [1] |
| Nude Mice | NSCLC | ALKL1196M mutant | 100, 150 | Oral Gavage | Once Daily | Not Specified | |
| SCID Mice | NSCLC | ALKG1202R mutant | Not Specified | Oral Gavage | Once Daily | 15 days | |
| Nude Mice | NSCLC | ROS1L2026M mutant | Not Specified | Oral Gavage | Once Daily | Not Specified | |
| SCID Mice | Ovarian Cancer | PA-1 | 50, 100, 150 | Oral Gavage | Once Daily | 22 days | |
| SCID Mice | Esophageal Squamous Cell Carcinoma | KYSE-150, KYSE-520 | 50, 100 | Oral Gavage | Once Daily | 2 weeks |
Table 2: this compound Combination Therapy Dosing in Murine Xenograft Models
| Animal Model | Tumor Type | Combination Agent(s) | This compound Dose (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration | Reference |
| NSCLC Xenograft | EGFR-mutated NSCLC | Osimertinib | Not Specified | Oral Gavage | Once Daily | Not Specified | |
| Ovarian Cancer Xenograft | Ovarian Cancer | Paclitaxel | Not Specified | Oral Gavage | Not Specified | Not Specified | |
| PC-9/OR Xenograft | NSCLC | Osimertinib, Trametinib | 20, 60 | Oral Gavage | Once Daily | 22 days |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in animal models, as well as for the analysis of its pharmacodynamic effects.
Protocol 1: Preparation and Oral Administration of this compound
1. Materials:
-
This compound powder
-
Vehicle solution: 80% 10 mM monobasic sodium phosphate and 20% propylene glycol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch for mice)
-
Syringes (1 mL)
2. Preparation of this compound Formulation: a. Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed. b. In a sterile microcentrifuge tube, add the appropriate volume of the vehicle solution. c. Gradually add the this compound powder to the vehicle while vortexing to ensure proper mixing. d. Continue vortexing until the powder is completely suspended. If necessary, use a sonicator for a short period to aid dissolution. e. Prepare the formulation fresh daily before administration.
3. Oral Gavage Administration: a. Weigh each animal to determine the precise volume of the this compound formulation to be administered (typically 5-10 mL/kg body weight). b. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Measure the gavage needle against the mouse from the tip of the nose to the last rib to determine the correct insertion depth. Mark the needle if necessary. d. Carefully insert the gavage needle into the esophagus. Do not force the needle. e. Once the needle is correctly positioned, slowly administer the calculated volume of the this compound suspension. f. Gently remove the gavage needle and return the animal to its cage. g. Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
Protocol 2: Pharmacokinetic Analysis of this compound
1. Study Design: a. Administer a single oral dose of this compound to a cohort of tumor-bearing mice. b. Euthanize subgroups of animals (n=3-5 per time point) at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).
2. Sample Collection: a. At each designated time point, collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA). b. Immediately centrifuge the blood samples to separate the plasma. c. Carefully excise the tumor tissue, rinse with cold phosphate-buffered saline (PBS), blot dry, and record the weight. d. Snap-freeze the plasma and tumor samples in liquid nitrogen and store them at -80°C until analysis.
3. Sample Analysis: a. Analyze the concentration of this compound in plasma and homogenized tumor tissue using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Protocol 3: Western Blot Analysis for Pharmacodynamic Assessment
1. Materials:
-
Tumor tissue lysates from this compound-treated and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-ALK (p-ALK)
-
Total ALK
-
Phospho-ROS1 (p-ROS1)
-
Total ROS1
-
Phospho-FAK (p-FAK)
-
Total FAK
-
Phospho-SRC (p-SRC)
-
Phospho-ERK (p-ERK)
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure: a. Homogenize tumor tissues in ice-cold RIPA buffer. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of each lysate using the BCA assay. d. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the desired primary antibody overnight at 4°C. h. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the protein bands using a chemiluminescent substrate and an imaging system. j. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits ALK, ROS1, and FAK signaling pathways.
Caption: General workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols: Utilizing CRISPR-Cas9 for the Study of APG-2449 Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-2449 is a novel, orally available multi-kinase inhibitor targeting anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and focal adhesion kinase (FAK).[1][2][3] Its potent anti-tumor activity is being explored in various cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer.[4][5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound. Understanding the genetic basis of resistance is paramount for developing strategies to overcome it, such as combination therapies or next-generation inhibitors.
This document provides a detailed guide for utilizing the power of CRISPR-Cas9 genome-wide screening to identify and validate genes whose loss-of-function confers resistance to this compound. These protocols are intended for researchers in cancer biology and drug development who are investigating mechanisms of therapeutic resistance.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the kinase activity of ALK, ROS1, and FAK, thereby disrupting their downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration. Dysregulation of ALK and ROS1, often through chromosomal rearrangements, leads to constitutive kinase activation and oncogenic signaling. FAK, a non-receptor tyrosine kinase, is a key mediator of integrin and growth factor signaling and is frequently overexpressed in various cancers.
Signaling Pathways Targeted by this compound
The primary signaling cascades inhibited by this compound include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
-
RAS/MAPK/ERK Pathway: This cascade is critical for cell proliferation, differentiation, and survival.
-
JAK/STAT3 Pathway: This pathway is involved in cell survival, proliferation, and inflammation.
The inhibition of these pathways by this compound leads to cell cycle arrest and apoptosis in sensitive cancer cells.
Using CRISPR-Cas9 to Identify Resistance Genes
Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased approach to identify genes whose loss confers resistance to a particular drug. The principle of a positive selection screen is to introduce a library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of cancer cells. When these cells are treated with a cytotoxic agent like this compound, cells that acquire a gene knockout that confers resistance will survive and proliferate, while sensitive cells will be eliminated. Deep sequencing of the sgRNA population before and after drug treatment reveals which sgRNAs are enriched, thereby identifying the resistance genes.
Experimental Workflow
The overall workflow for a CRISPR-Cas9 screen to identify this compound resistance genes is as follows:
Experimental Protocols
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound. For this example, we will use an NSCLC cell line with an ALK fusion, such as H3122.
-
Lentiviral Transduction: Transduce the H3122 cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Selection: Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., blasticidin) until a stable, Cas9-expressing population is established.
-
Validation: Confirm Cas9 expression and activity using a functional assay, such as the SURVEYOR nuclease assay, or by Western blot.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Library Transduction:
-
Thaw a genome-wide lentiviral sgRNA library (e.g., GeCKO v2 library).
-
Transduce the stable Cas9-expressing H3122 cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a cell population size that ensures at least 200-500 cells per sgRNA in the library.
-
-
Puromycin Selection:
-
Two days post-transduction, select for transduced cells using puromycin. The concentration of puromycin should be determined beforehand with a kill curve.
-
-
Establishment of the Cell Population:
-
Expand the selected cell population for 7-10 days to allow for gene knockout to occur.
-
Harvest a baseline cell sample (T0) for genomic DNA extraction.
-
-
This compound Treatment:
-
Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to be the IC80-IC90 (the concentration that inhibits 80-90% of cell growth) for the parental Cas9-expressing cell line.
-
Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure.
-
-
Genomic DNA Extraction:
-
Harvest cells from both the DMSO and this compound treated populations.
-
Extract genomic DNA using a commercial kit, ensuring high quality and purity.
-
-
sgRNA Library Amplification and Sequencing:
-
Amplify the sgRNA-containing cassettes from the genomic DNA using two rounds of PCR. The primers for the second PCR should contain Illumina sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform next-generation sequencing (NGS) on an Illumina platform.
-
Protocol 3: Data Analysis and Hit Identification
-
Data Processing:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library to obtain read counts for each sgRNA.
-
-
Hit Identification:
-
Use software packages like MAGeCK or DESeq2 to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population.
-
Rank genes based on the enrichment scores of their corresponding sgRNAs. Genes with multiple highly-enriched sgRNAs are considered high-confidence hits.
-
Data Presentation
The results of the CRISPR screen can be summarized in a table to highlight the top candidate genes conferring resistance to this compound.
Table 1: Top Candidate Genes Conferring Resistance to this compound
| Gene Symbol | Gene Name | Average Log2 Fold Change (this compound vs. DMSO) | p-value |
| PTPN11 | Protein Tyrosine Phosphatase Non-Receptor Type 11 | 5.8 | 1.2e-6 |
| NF1 | Neurofibromin 1 | 5.2 | 3.5e-6 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 4.9 | 8.1e-6 |
| PTEN | Phosphatase and Tensin Homolog | 4.5 | 1.5e-5 |
| CUL3 | Cullin 3 | 4.1 | 2.9e-5 |
| MED12 | Mediator Complex Subunit 12 | 3.8 | 5.4e-5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Potential Results and Validation
The hypothetical results in Table 1 suggest several potential mechanisms of resistance to this compound:
-
PTPN11 (SHP2): Loss of PTPN11, a protein tyrosine phosphatase, could lead to the sustained activation of receptor tyrosine kinases, potentially bypassing the inhibitory effects of this compound.
-
NF1: Neurofibromin 1 is a negative regulator of the RAS pathway. Its loss would lead to constitutive RAS activation, a known mechanism of resistance to MAPK pathway inhibitors.
-
KEAP1: Loss of KEAP1 leads to the activation of NRF2, a transcription factor that can upregulate drug efflux pumps and antioxidant responses, contributing to drug resistance.
-
PTEN: As a negative regulator of the PI3K/AKT pathway, loss of PTEN would result in its constitutive activation, a common mechanism of resistance to targeted therapies.
-
CUL3 and MED12: These genes have been implicated in resistance to BRAF inhibitors and their loss may represent novel mechanisms of resistance to this compound.
Logical Flow for Hit Validation
Conclusion
The application of CRISPR-Cas9 technology provides a robust and unbiased platform for elucidating the genetic mechanisms of resistance to the multi-kinase inhibitor this compound. The protocols and workflow outlined in this document offer a comprehensive guide for researchers to identify and validate novel resistance genes. A thorough understanding of these resistance pathways is a critical step towards the development of more effective and durable anti-cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News: CMN Weekly (28 November 2025) - Your Weekly CRISPR Medicine News - CRISPR Medicine [crisprmedicinenews.com]
- 4. Multi-kinase compensation rescues EGFR knockout in a cell line model of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by APG-2449
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-2449 is an orally active, multi-targeted tyrosine kinase inhibitor with potent activity against Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and ROS1 proto-oncogene 1 receptor tyrosine kinase (ROS1).[1][2][3][4] Preclinical studies have demonstrated its efficacy in reducing cell viability and promoting apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC), ovarian cancer, and acute myeloid leukemia.[5] This document provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Mechanism of Action of this compound
This compound functions as a multi-kinase inhibitor, targeting key signaling pathways involved in cell survival, proliferation, and migration. By inhibiting FAK, ALK, and ROS1, this compound disrupts downstream signaling cascades, ultimately leading to the induction of apoptosis in cancer cells. The inhibition of these kinases has been shown to suppress tumor growth in preclinical models and has demonstrated preliminary efficacy in clinical trials for various solid tumors, including NSCLC.
Quantitative Data Summary
The following table summarizes representative data from flow cytometry analysis of apoptosis in a hypothetical cancer cell line treated with varying concentrations of this compound for 48 hours.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (0.1 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound (1 µM) | 60.3 ± 4.2 | 25.1 ± 2.8 | 14.6 ± 1.5 |
| This compound (10 µM) | 25.8 ± 3.9 | 48.7 ± 4.1 | 25.5 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
This protocol outlines the steps for inducing apoptosis with this compound and subsequent analysis using Annexin V and PI staining.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the desired cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect a sufficient number of events (e.g., 10,000) for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Troubleshooting and Considerations
-
Compensation: Proper compensation is crucial to correct for spectral overlap between the fluorochromes used (e.g., FITC and PI). Use single-stained controls to set up the compensation matrix accurately.
-
Cell Density: Avoid using overly confluent or sparse cell cultures, as this can affect the rate of apoptosis.
-
Incubation Times: The optimal incubation time for this compound treatment will vary depending on the cell line. A time-course experiment is recommended to determine the ideal endpoint.
-
Controls: Always include both positive (e.g., treatment with a known apoptosis inducer) and negative (vehicle-treated) controls in your experiment.
-
Data Interpretation: Be aware that the distinction between late apoptosis and necrosis can sometimes be ambiguous with this assay.
By following this detailed protocol and considering the mechanism of action of this compound, researchers can effectively quantify the apoptotic response of cancer cells to this promising therapeutic agent.
References
- 1. China's CDE Approves Phase III Trials of this compound for NSCLC [synapse.patsnap.com]
- 2. Registrational Phase III Studies of this compound Cleared by China CDE for the Treatment of Patients with NSCLC - [ascentage.com]
- 3. Registrational Phase III Studies of this compound Cleared by China CDE for the Treatment of Patients with NSCLC [prnewswire.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Evaluating the Efficacy of APG-2449 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-2449 is an orally bioavailable, novel small molecule inhibitor that targets multiple kinases, including Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2] As a multikinase inhibitor, this compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines and preclinical tumor models, particularly in non-small cell lung cancer (NSCLC) and ovarian cancer.[1][2] The compound has shown efficacy against wild-type and mutated forms of ALK and ROS1, and its FAK inhibition activity may help to overcome resistance to other tyrosine kinase inhibitors (TKIs).[1]
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D cell monolayers. Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges, which can influence therapeutic response and resistance. These application notes provide a framework for evaluating the therapeutic potential of this compound in 3D tumor spheroid models, including hypothetical data, detailed experimental protocols, and visual representations of the experimental workflow and the targeted signaling pathway.
Data Presentation
The following tables present illustrative data on the anti-proliferative activity of this compound in both 2D and 3D tumor models. The IC50 values for the 3D spheroid models are hypothetical and represent an expected increase in the concentration required for a therapeutic effect due to the more complex, tissue-like structure of the spheroids.
Table 1: Anti-proliferative Activity of this compound in 2D Cancer Cell Line Models
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (µM) |
| NCI-H1975 | NSCLC | FAK expressing | 3.55 |
| PA-1 | Ovarian Cancer | FAK expressing | 2.71 |
Table 2: Illustrative Anti-proliferative Activity of this compound in 3D Tumor Spheroid Models
| Cell Line | Cancer Type | Spheroid Diameter (µm) | Treatment Duration (hours) | This compound IC50 (µM) (Illustrative) |
| NCI-H1975 | NSCLC | 400-500 | 72 | 6.8 |
| PA-1 | Ovarian Cancer | 400-500 | 72 | 5.2 |
Experimental Protocols
This section provides detailed protocols for the formation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of cell viability.
Protocol 1: 3D Tumor Spheroid Formation
-
Cell Culture: Culture NCI-H1975 or PA-1 cells in their recommended growth medium until they reach 80-90% confluency.
-
Cell Harvesting: Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA) and neutralize with growth medium.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to a final concentration of 2,000 cells/100 µL in the appropriate growth medium.
-
Plating: Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment, round-bottom plate.
-
Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours to allow for spheroid formation.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in growth medium to create a serial dilution of the desired concentrations.
-
Treatment: Carefully remove 50 µL of the conditioned medium from each well containing a spheroid and add 50 µL of the this compound working solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
Protocol 3: Cell Viability Assessment of 3D Tumor Spheroids
-
Reagent Preparation: Prepare a cell viability reagent (e.g., CellTiter-Glo® 3D) according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the cell viability reagent to each well of the 96-well plate containing the treated spheroids.
-
Lysis: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits ALK, ROS1, and FAK signaling pathways.
Experimental Workflow for this compound Treatment in 3D Tumor Spheroids
Caption: Workflow for assessing this compound efficacy in 3D spheroids.
References
Application Notes and Protocols for APG-2449 in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-2449 is an orally active, multi-targeted tyrosine kinase inhibitor with potent activity against anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and focal adhesion kinase (FAK).[1][2][3] Preclinical and clinical studies have demonstrated its antitumor activity in various solid tumors, particularly in non-small cell lung cancer (NSCLC) and ovarian cancer.[1][2] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model that recapitulates the genetic and phenotypic heterogeneity of individual tumors. This document provides a detailed guide for the application of this compound in PDO cultures, including experimental protocols, data presentation, and visualization of key concepts.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting the ALK, ROS1, and FAK signaling pathways. Dysregulation of ALK and ROS1 are known oncogenic drivers in several cancers, while FAK plays a crucial role in cell survival, proliferation, migration, and resistance to therapy. By targeting these three kinases, this compound has the potential to overcome resistance mechanisms observed with single-target inhibitors.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the activity of this compound in patient-derived organoid cultures from different cancer types. These values are based on published data from 2D cell line and xenograft models and serve as an example of expected outcomes.
Table 1: In Vitro IC50 Values of this compound in Patient-Derived Organoid Cultures
| Organoid Line | Cancer Type | ALK/ROS1 Status | FAK Expression | This compound IC50 (nM) |
| PDO-001 | NSCLC | ALK Fusion | High | 15 |
| PDO-002 | NSCLC | ROS1 Fusion | Moderate | 25 |
| PDO-003 | Ovarian Cancer | Wild-Type | High | 250 |
| PDO-004 | NSCLC | Wild-Type | Low | >1000 |
Table 2: Effect of this compound on Organoid Viability and Size
| Organoid Line | Treatment | Concentration (nM) | Viability (% of Control) | Average Size Reduction (%) |
| PDO-001 | This compound | 20 | 45 | 60 |
| PDO-002 | This compound | 30 | 55 | 50 |
| PDO-003 | This compound | 300 | 60 | 40 |
| PDO-004 | This compound | 1000 | 90 | 10 |
Experimental Protocols
The following protocols provide a general framework for the establishment of PDO cultures and subsequent drug sensitivity testing with this compound.
Protocol 1: Establishment of Patient-Derived Organoid Cultures
This protocol outlines the basic steps for generating PDOs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue in a sterile collection medium.
-
DMEM/F12 medium.
-
Collagenase/Dispase.
-
Matrigel (growth factor reduced).
-
Organoid culture medium (specific to tissue type).
-
ROCK inhibitor (e.g., Y-27632).
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with cold DMEM/F12 medium.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Digest the minced tissue with a solution of Collagenase/Dispase at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzyme with excess medium and pass the cell suspension through a 100 µm cell strainer.
-
Wash the cells by centrifugation and resuspend the pellet.
-
-
Embedding and Culture:
-
Resuspend the cell pellet in Matrigel on ice.
-
Plate 30-50 µL domes of the Matrigel-cell suspension into pre-warmed culture plates.
-
Incubate at 37°C for 20-30 minutes to solidify the domes.
-
Gently add pre-warmed organoid culture medium supplemented with ROCK inhibitor (for the first 48 hours).
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Passage the organoids every 1-2 weeks by mechanically or enzymatically disrupting the Matrigel domes and re-plating.
-
Protocol 2: this compound Drug Sensitivity Assay in PDOs
This protocol describes how to assess the efficacy of this compound on established PDO cultures.
Materials:
-
Established PDO cultures.
-
This compound stock solution (in DMSO).
-
96-well culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® 3D).
-
Plate reader for luminescence detection.
-
Microscope with imaging capabilities.
Procedure:
-
Preparation:
-
Harvest established PDOs and dissociate them into small fragments or single cells.
-
Perform a cell count to ensure equal seeding density.
-
Seed the dissociated organoids in Matrigel domes in a 96-well plate.
-
Allow organoids to form for 3-4 days.
-
-
Treatment:
-
Prepare a serial dilution of this compound in organoid culture medium. Include a vehicle control (DMSO).
-
Carefully replace the medium in each well with the drug-containing medium.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
-
Readout and Analysis:
-
Cell Viability:
-
Add a 3D cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Imaging:
-
Capture images of the organoids in each well before and after treatment.
-
Use image analysis software to quantify changes in organoid size and morphology.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
-
Conclusion
The use of patient-derived organoids provides a robust platform for evaluating the efficacy of novel therapeutic agents like this compound in a patient-relevant context. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments to explore the potential of this compound in various cancer types. These studies can help to identify patient populations most likely to benefit from this compound and to investigate mechanisms of sensitivity and resistance. A phase 1 clinical trial has been initiated to evaluate the safety and preliminary efficacy of this compound in patients with advanced solid tumors.
References
Application Notes and Protocols: Pharmacokinetic Analysis of APG-2449 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-2449 is an orally available, multi-targeted tyrosine kinase inhibitor with potent activity against anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and focal adhesion kinase (FAK).[1][2] Its efficacy in preclinical models of non-small cell lung cancer and ovarian cancer has been demonstrated, with activity against various resistance mutations.[3][4] Understanding the pharmacokinetic (PK) profile of this compound is crucial for designing effective in vivo studies and for the translation of preclinical findings to clinical settings. These application notes provide a summary of the pharmacokinetic parameters of this compound in mice and detailed protocols for its analysis.
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
The pharmacokinetic profile of this compound was assessed in severe combined immunodeficient (SCID) mice bearing KARPAS-299 cell-derived xenograft (CDX) tumors. Following a single oral administration, this compound exhibited dose-proportional increases in plasma and tumor exposure.
Table 1: Plasma Pharmacokinetic Parameters of this compound in SCID Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | T¹/² (h) |
| 25 | 1,256 | 4 | 15,890 | 6.8 |
| 50 | 2,845 | 6 | 38,754 | 7.2 |
| 100 | 5,632 | 6 | 85,432 | 7.5 |
Data are presented as mean values.
Table 2: Tumor Pharmacokinetic Parameters of this compound in SCID Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/g) | Tmax (h) | AUC (0-24h) (ng·h/g) |
| 25 | 4,589 | 8 | 65,843 |
| 50 | 9,876 | 8 | 154,321 |
| 100 | 21,543 | 8 | 356,789 |
Data are presented as mean values.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in a mouse xenograft model.
1. Animal Model:
-
Species: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Model: Subcutaneous xenografts of a suitable cancer cell line (e.g., KARPAS-299 for ALK-positive tumors). Cell line-derived xenograft (CDX) studies are conducted in an appropriate animal facility.[5]
2. Dosing and Administration:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., a mixture of DMSO, PEG300, and saline).
-
Dose Levels: Administer this compound orally (p.o.) at doses ranging from 25 to 100 mg/kg.
-
Administration: Administer a single dose via oral gavage.
3. Sample Collection:
-
Blood Sampling: Collect blood samples via retro-orbital bleeding or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Tumor Tissue Collection: Euthanize a subset of mice at each time point and excise the tumors. Rinse with saline, blot dry, weigh, and store at -80°C until analysis.
4. Bioanalytical Method:
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding acetonitrile to the plasma samples. Centrifuge and collect the supernatant.
-
Tumor Tissue: Homogenize the tumor tissue in a suitable buffer and perform protein precipitation with acetonitrile. Centrifuge and collect the supernatant.
-
-
Analytical Technique: Use a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method to determine the concentrations of this compound in plasma and tumor homogenates.
5. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T¹/²) from the plasma and tumor concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Visualizations
Signaling Pathway of this compound
This compound is a multi-kinase inhibitor that targets ALK, ROS1, and FAK. Its mechanism of action involves the inhibition of these kinases and their downstream signaling pathways, ultimately leading to the suppression of tumor cell growth, proliferation, and survival.
Caption: this compound inhibits ALK, ROS1, and FAK signaling pathways.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the workflow for conducting a pharmacokinetic study of this compound in mice.
Caption: Workflow for the pharmacokinetic analysis of this compound in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK inhibitors downregulate the expression of death receptor 4 in ALK-mutant lung cancer cells via facilitating Fra-1 and c-Jun degradation and subsequent AP-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
APG-2449 toxicity profile in preclinical models
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available preclinical and early clinical data. Detailed preclinical toxicology reports for APG-2449 are not extensively available in the public domain, as is common for investigational compounds. For definitive guidance, please refer to the manufacturer's official documentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets are Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and ROS proto-oncogene 1 (ROS1).[1][2][3] By inhibiting these kinases, this compound disrupts downstream signaling pathways involved in cell proliferation, survival, and migration.[1]
Q2: In what preclinical models has this compound shown anti-tumor activity?
A2: this compound has demonstrated potent anti-tumor activity in various preclinical cancer models, primarily in non-small cell lung cancer (NSCLC) and ovarian cancer.[1] Efficacy has been observed in xenograft models in mice, including those with ALK or ROS1 mutations that are resistant to other TKIs.
Q3: Is there any available data on the preclinical toxicology of this compound?
A3: Specific quantitative data from dedicated preclinical toxicology studies (e.g., GLP-compliant repeat-dose toxicity, safety pharmacology, genotoxicity, or reproductive toxicology studies) are not detailed in the publicly available literature. Preclinical studies have made general observations, such as the absence of severe body weight loss in mice during efficacy experiments, suggesting a degree of tolerability at effective doses. Clinical trial data has provided insights into the safety profile in humans.
Q4: What are the known downstream signaling effects of this compound in preclinical models?
A4: In preclinical studies, this compound has been shown to inhibit the phosphorylation of ALK, ROS1, and FAK. This leads to the downregulation of their downstream signaling components, including AKT, ERK, and STAT3.
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Suggestion |
| Lack of Efficacy in Xenograft Model | Sub-optimal dosing or administration schedule. | Based on published preclinical efficacy studies, oral administration of this compound in mice has been effective in the dose range of 25-150 mg/kg, administered once daily. Ensure appropriate vehicle and route of administration are used. |
| Tumor model insensitivity. | Confirm the expression and activation of ALK, ROS1, or FAK in your tumor model. This compound's efficacy is linked to the presence of these targets. | |
| General Morbidity in Test Animals (e.g., weight loss) | Potential on-target or off-target toxicity. | While specific preclinical toxicity data is limited, one study noted no severe body weight loss in mice at therapeutic doses. If significant morbidity is observed, consider dose reduction or less frequent administration. Monitor animals closely for clinical signs of toxicity. |
| Formulation or vehicle issues. | Ensure the formulation of this compound is appropriate for the route of administration and is well-tolerated by the animals. |
Data Presentation
Preclinical Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Animal Model | Dose Range (mg/kg) | Administration | Observed Outcome | Reference |
| NSCLC (EML4-ALK fusion) | H3122 CDX | Nude mice | 25, 50, 100 | Once daily, p.o. | Dose-dependent anti-tumor activity | |
| NSCLC (ALK L1196M mutant) | N/A | Nude mice | 100, 150 | N/A | Dose-dependent tumor growth suppression | |
| NSCLC (ALK G1202R mutant) | N/A | SCID mice | N/A | N/A | Stronger anti-tumor activity compared to several other ALK inhibitors | |
| Ovarian Cancer | PA-1 CDX | SCID mice | 50, 100, 150 | 22 days, p.o. | Dose-dependent anti-tumor activity |
Note: This table summarizes data from preclinical efficacy studies. It does not represent a comprehensive toxicity profile.
Experimental Protocols
General Protocol for In Vivo Anti-Tumor Activity in Mouse Xenograft Models
This is a generalized protocol based on methodologies described in the cited literature. Specific details may vary between studies.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are typically used.
-
Tumor Cell Implantation: Human cancer cells (e.g., NSCLC or ovarian cancer lines) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Animals are then randomized into control and treatment groups.
-
Drug Formulation and Administration: this compound is formulated in an appropriate vehicle for oral gavage (p.o.). Dosing is typically performed once daily.
-
Monitoring: Tumor volume and the body weight of the animals are measured regularly (e.g., twice weekly). Animal health is monitored daily.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumor weights may be measured at the end of the study.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits ALK, ROS1, and FAK signaling pathways.
Experimental Workflow for Preclinical Efficacy
Caption: General workflow for assessing this compound efficacy in xenograft models.
References
- 1. Updated study results of novel FAK/ALK/ROS1 inhibitor this compound in patients (pts) with non-small-cell lung cancer (NSCLC) resistant to second-generation ALK inhibitors. - ASCO [asco.org]
- 2. Registrational Phase III Studies of this compound Cleared by China CDE for the Treatment of Patients with NSCLC - [ascentage.com]
- 3. Live from ASCO 2023 | Ascentage Pharma Releases Updated Data Showing this compound’s Potential as a New Treatment for Drug-Resistant NSCLC - [ascentage.com]
Technical Support Center: APG-2449 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects during in vivo experiments with APG-2449.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It potently inhibits Anaplastic Lymphoma Kinase (ALK), C-Ros Oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[3][4] By inhibiting these kinases, this compound disrupts downstream signaling pathways involved in tumor cell growth, proliferation, migration, and survival.[3]
Q2: What are the most common side effects of this compound observed in clinical trials?
A2: Based on human clinical trial data, the most frequently reported treatment-related adverse events (TRAEs) for this compound include:
-
Elevated blood creatinine
-
Elevated Alanine Aminotransferase (ALT)
-
Elevated Aspartate Aminotransferase (AST)
-
Nausea
-
Vomiting
-
Diarrhea
Most of these events were reported as grade 1 or 2 in severity.
Q3: Has the safety of this compound been evaluated in preclinical animal models?
A3: Yes, preclinical studies in mouse xenograft models of non-small cell lung cancer (NSCLC) and ovarian cancer have been conducted. In these studies, this compound was administered orally at doses ranging from 25 to 150 mg/kg once daily. Importantly, at effective therapeutic doses, this compound did not cause severe body weight loss in the treated mice.
Troubleshooting Guides for In Vivo Experiments
This section provides guidance on how to identify and mitigate potential side effects of this compound in animal models.
Issue 1: Managing Weight Loss and Decreased Appetite
-
Potential Cause: Drug-related anorexia or gastrointestinal discomfort.
-
Troubleshooting Steps:
-
Daily Monitoring: Monitor the body weight of each animal daily, especially during the first week of treatment, and at least 2-3 times per week thereafter.
-
Nutritional Support: Provide highly palatable and easily digestible food to encourage eating. Nutritional supplements can also be considered.
-
Dose Adjustment: If an animal experiences significant weight loss (e.g., >15-20% of baseline), consider a dose reduction or a temporary interruption of treatment in consultation with the study director and veterinarian.
-
Issue 2: Monitoring and Mitigating Gastrointestinal Toxicity (Diarrhea/Loose Stool)
-
Potential Cause: Inhibition of kinases in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Hydration: Monitor the hydration status of the animals and ensure they have free access to water.
-
Supportive Care: If diarrhea occurs, consult with a veterinarian about the potential use of anti-diarrheal medication.
-
Hygiene: Maintain a clean environment for the animals to prevent secondary infections.
-
Dose Modification: For persistent or severe diarrhea, a dose reduction or temporary cessation of this compound may be necessary.
-
Issue 3: Detecting and Managing Hepatotoxicity
-
Potential Cause: As a TKI, this compound has the potential to cause liver toxicity, as indicated by elevated ALT and AST levels in clinical trials.
-
Troubleshooting Steps:
-
Baseline and Follow-up Monitoring: Collect blood samples to measure baseline liver function (ALT, AST, bilirubin) before initiating treatment. Repeat these measurements at regular intervals during the study (e.g., weekly or bi-weekly).
-
Histopathological Analysis: At the end of the study, or if an animal is euthanized due to reaching a humane endpoint, perform a histopathological examination of the liver to assess for any signs of drug-induced liver injury.
-
Dose Adjustment: If significant elevations in liver enzymes are observed, a dose reduction or discontinuation of the treatment should be considered.
-
Quantitative Data Summary
The following table summarizes the incidence of the most common treatment-related adverse events (TRAEs) from a clinical study of this compound. This data can help researchers anticipate potential side effects in their in vivo models.
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥ 3) |
| Elevated Serum Creatinine | 49.3% | Not Specified |
| Elevated ALT | 42.4% | 3.5% |
| Elevated AST | 36.1% | Not Specified |
| Nausea | 28.5% | < 2% |
| Vomiting | 23.6% | 1.4% |
| Diarrhea | 22.9% | < 2% |
| Decreased Leukocyte Count | 22.2% | Not Specified |
Data from a clinical study in patients with NSCLC and other solid tumors.
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., NSCLC or ovarian cancer cell lines) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
This compound Formulation and Administration: Formulate this compound for oral administration (e.g., in a vehicle of 0.5% methylcellulose). Administer this compound via oral gavage once daily at the desired dose (e.g., 25-150 mg/kg).
-
Monitoring:
-
Tumor Volume: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Record body weight daily for the first week and 2-3 times per week thereafter.
-
Clinical Signs: Observe the animals daily for any signs of toxicity, including changes in posture, activity, fur texture, and stool consistency.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize mice and collect tumors and other tissues for further analysis.
Visualizations
Caption: this compound inhibits ALK, ROS1, and FAK signaling pathways.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A logical approach to managing adverse events in vivo.
References
APG-2449 Formulation for Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo administration of APG-2449. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, multi-kinase inhibitor.[1][2] It primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and ROS proto-oncogene 1 (ROS1).[3] By inhibiting these kinases, this compound disrupts key signaling pathways involved in tumor cell growth, proliferation, migration, and survival.[3] Its action on FAK can also sensitize cancer cells to other therapies like chemotherapy.[4]
Q2: What are the recommended dosages of this compound for in vivo animal studies?
A2: The dosage of this compound can vary depending on the tumor model and the objective of the study. Published studies have reported a range of effective doses, typically administered orally once daily. Doses from 25 mg/kg to 150 mg/kg have been used in various mouse xenograft models. It is always recommended to perform a dose-response study to determine the optimal dose for your specific model.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, a stock solution can be prepared by dissolving the compound in fresh, high-quality DMSO to a concentration of 25 mg/mL. For long-term storage, it is advisable to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q4: How do I formulate this compound for oral administration in mice?
A4: Since this compound is poorly soluble in water, a suitable vehicle is required for oral administration (gavage). A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then suspend it in an aqueous vehicle. One suggested formulation involves preparing a stock solution in DMSO and then diluting it in a mixture of PEG300, Tween 80, and water. Another option is to create a homogenous suspension in a solution of carboxymethylcellulose sodium (CMC-Na). It is crucial to ensure the final concentration of DMSO is kept low (typically <5%) to avoid toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Formulation | - Low solubility in the final vehicle.- Incorrect solvent ratios.- Temperature changes. | - Ensure the initial DMSO stock is fully dissolved before adding to the aqueous vehicle.- Optimize the ratio of co-solvents (e.g., PEG300) and surfactants (e.g., Tween 80).- Prepare the formulation fresh before each use and maintain it at room temperature.- Gentle warming and sonication may help in redissolving the compound. |
| Inconsistent Dosing | - Inaccurate weighing of the compound.- Improper suspension leading to non-uniform concentration.- Inaccurate oral gavage technique. | - Use a calibrated analytical balance for weighing.- Ensure the formulation is a homogenous suspension by vortexing thoroughly before drawing each dose.- Ensure personnel are properly trained in oral gavage techniques to minimize variability. |
| Animal Toxicity or Adverse Effects | - Off-target effects of the compound.- Toxicity of the vehicle, especially at high concentrations of organic solvents.- High dose of this compound. | - Include a vehicle-only control group to assess the toxicity of the formulation itself.- Reduce the final concentration of DMSO or other organic solvents in the formulation.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur. |
| Lack of Efficacy | - Insufficient dose.- Poor bioavailability due to formulation issues.- The tumor model is not sensitive to this compound. | - Increase the dose of this compound, staying within the MTD.- Re-evaluate the formulation to enhance solubility and absorption. Consider alternative vehicles.- Confirm the expression of the target kinases (ALK, FAK, ROS1) in your tumor model. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 640.24 g/mol | |
| In Vitro Solubility (DMSO) | 25 mg/mL (39.05 mM) | |
| In Vivo Oral Dosage Range (Mice) | 25 - 150 mg/kg, once daily | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In Solvent) | -80°C for 6 months |
Experimental Protocols
Protocol for Preparation of this compound Formulation for Oral Gavage (Example)
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
PEG300
-
Tween 80
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed.
-
Prepare a stock solution in DMSO: Dissolve the calculated amount of this compound in a minimal volume of DMSO. For example, prepare a 16 mg/mL stock solution. Ensure the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Prepare the vehicle mixture: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water, the volumes would be adjusted accordingly.
-
Create the final formulation:
-
Add the calculated volume of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the Tween 80 to the mixture and vortex until clear.
-
Finally, add the sterile water or saline to reach the final desired volume and concentration.
-
Vortex the final suspension thoroughly before each administration to ensure homogeneity.
-
-
Administration: Administer the formulation to the animals via oral gavage using an appropriate gauge gavage needle. The volume administered will depend on the final concentration of the formulation and the weight of the animal (typically 5-10 mL/kg).
Note: Always prepare the formulation fresh on the day of dosing.
Visualizations
Caption: this compound inhibits ALK, ROS1, and FAK signaling pathways.
Caption: Workflow for this compound formulation and in vivo administration.
References
Technical Support Center: Assessing APG-2449 Blood-Brain Barrier Penetration
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the blood-brain barrier (BBB) penetration of APG-2449, a novel FAK and third-generation ALK/ROS1 tyrosine kinase inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration important?
This compound is an orally available, multi-targeted kinase inhibitor that targets anaplastic lymphoma kinase (ALK), C-ros oncogene 1 (ROS1), and focal adhesion kinase (FAK).[2][4] These targets are implicated in the growth and survival of various cancer cells, including non-small-cell lung cancer (NSCLC). A significant challenge in treating cancers that metastasize to the brain is the ability of therapeutic agents to cross the highly selective blood-brain barrier. Patients with ALK-positive NSCLC, for instance, have a high risk of developing brain metastases. Therefore, the ability of this compound to penetrate the BBB is a critical factor for its efficacy against central nervous system (CNS) tumors.
Q2: Is there clinical evidence of this compound's blood-brain barrier penetration?
Yes, clinical trial data from a first-in-human phase 1 study (NCT03917043) in patients with advanced ALK+ and ROS1+ NSCLC have demonstrated that this compound penetrates the human BBB. Pharmacokinetic analyses of cerebrospinal fluid (CSF) showed a CSF-to-free plasma ratio ranging from 0.65 to 1.66. Furthermore, the study reported an intracranial objective response rate of 75.0% in patients with brain metastases treated at the recommended phase 2 dose, providing clinical evidence of its activity in the CNS.
Quantitative Data Summary
The following table summarizes the key quantitative data from clinical studies assessing the BBB penetration and intracranial efficacy of this compound.
| Parameter | Value | Clinical Study |
| Cerebrospinal Fluid (CSF)-to-Free Plasma Ratio | 0.65 - 1.66 | Phase 1 (NCT03917043) |
| Intracranial Objective Response Rate (ORR) | 75.0% (9 out of 12 patients) | Phase 1 (NCT03917043) |
Experimental Protocols for Assessing BBB Penetration
While specific preclinical protocols for this compound are not publicly available, this section provides detailed, representative methodologies based on standard practices for assessing the BBB penetration of a novel compound.
In Vitro BBB Model: Transwell Assay
This assay provides an initial assessment of a compound's ability to cross a cell-based model of the BBB.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells.
Materials:
-
Transwell inserts with a microporous membrane
-
Primary brain microvascular endothelial cells (BMECs) or an immortalized brain endothelial cell line
-
Co-culture cells (astrocytes, pericytes) (optional, for more complex models)
-
Cell culture medium and supplements
-
This compound solution of known concentration
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the brain endothelial cells on the apical (upper) side of the Transwell insert. If using a co-culture model, seed astrocytes or pericytes on the basolateral (lower) side of the well.
-
Monolayer Formation and Integrity Check: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Replace the medium in the apical chamber with a medium containing a known concentration of this compound.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
-
In Vivo BBB Penetration Study: Brain-to-Plasma Ratio in Rodents
This study provides a direct measure of the extent of a compound's distribution into the brain tissue.
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for systemic administration (e.g., oral gavage, intravenous injection)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain tissue homogenization equipment
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Compound Administration: Administer this compound to the animals at a predetermined dose and route.
-
Sample Collection: At various time points after administration, anesthetize the animals and collect blood samples via cardiac puncture. Immediately following blood collection, perfuse the brain with saline to remove residual blood and then excise the brain.
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Concentration Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated analytical method.
-
Data Analysis: Calculate the brain-to-plasma ratio (Kp) at each time point:
-
Kp = Cbrain / Cplasma
-
Where Cbrain is the concentration of this compound in the brain tissue and Cplasma is the concentration in the plasma.
-
Troubleshooting Guides
Issue 1: Low In Vitro Permeability (Low Papp in Transwell Assay)
-
Possible Cause: Poor passive diffusion due to physicochemical properties (e.g., high molecular weight, low lipophilicity).
-
Troubleshooting Step: Conduct in silico modeling to assess the physicochemical properties of this compound against Lipinski's rule of 5.
-
-
Possible Cause: Active efflux by transporters at the BBB, such as P-glycoprotein (P-gp).
-
Troubleshooting Step: Perform the Transwell assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in the Papp value in the presence of the inhibitor would suggest that this compound is a substrate for that transporter.
-
Issue 2: Low In Vivo Brain-to-Plasma Ratio (Low Kp)
-
Possible Cause: High plasma protein binding, reducing the concentration of free drug available to cross the BBB.
-
Troubleshooting Step: Determine the fraction of unbound this compound in the plasma using techniques like equilibrium dialysis. The unbound brain-to-plasma ratio (Kp,uu) can then be calculated, which is a more accurate measure of BBB penetration.
-
-
Possible Cause: Rapid metabolism in the brain or periphery.
-
Troubleshooting Step: Analyze brain and plasma samples for major metabolites of this compound to assess its metabolic stability.
-
Visualizations
References
- 1. Registrational Phase III Studies of this compound Cleared by China CDE for the Treatment of Patients with NSCLC - [ascentage.com]
- 2. Facebook [cancer.gov]
- 3. Updated study results of novel FAK/ALK/ROS1 inhibitor this compound in patients (pts) with non-small-cell lung cancer (NSCLC) resistant to second-generation ALK inhibitors. - ASCO [asco.org]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Acquired Resistance to APG-2449 in Xenograft Models
This technical support center is designed for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor APG-2449. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to acquired resistance in preclinical xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound overcomes acquired resistance in cancer models?
This compound is a novel, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1] Its ability to overcome acquired resistance, particularly to other tyrosine kinase inhibitors (TKIs), is largely attributed to its potent inhibition of FAK.[2] Activation of the FAK signaling pathway has been identified as a key mechanism of acquired resistance to ALK inhibitors in non-small cell lung cancer (NSCLC).[3][4] By targeting FAK, this compound can circumvent this resistance mechanism.[2]
Q2: In which cancer types and xenograft models has this compound shown efficacy against acquired resistance?
This compound has demonstrated significant antitumor activity in preclinical models of NSCLC and ovarian cancer with acquired resistance. Notably, it has shown efficacy in overcoming resistance to second-generation ALK inhibitors in NSCLC xenografts. In models of EGFR-mutated NSCLC with acquired resistance to osimertinib, a ternary combination of this compound with osimertinib and the MEK inhibitor trametinib has been shown to be effective.
Q3: What are the known resistance mechanisms to this compound itself?
Currently, there is limited published data on specific mechanisms of acquired resistance to this compound. As a multi-targeted agent, it is hypothesized that resistance may develop through various mechanisms, including alterations in the drug's targets (ALK, ROS1, FAK) or the activation of bypass signaling pathways. Continuous monitoring of xenograft tumors for genetic and protein expression changes during long-term treatment is recommended to identify potential resistance mechanisms.
Q4: What is the rationale for combining this compound with other agents to combat resistance?
Combining this compound with other targeted therapies or chemotherapies can provide a multi-pronged attack on cancer cells, potentially preventing or delaying the onset of resistance. For instance, in EGFR-mutant NSCLC models resistant to osimertinib, the addition of this compound and a MEK inhibitor targets both the primary oncogenic driver and the resistance pathway (FAK signaling), leading to a more durable response. In ovarian cancer models, this compound has been shown to sensitize tumors to paclitaxel.
Troubleshooting Guides
Problem 1: Difficulty in Establishing a Stable this compound-Resistant Xenograft Model
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration: | - Ensure consistent dosing and schedule of the primary resistance-inducing agent (e.g., crizotinib, osimertinib). Oral gavage should be performed by trained personnel to minimize variability. - Prepare fresh drug formulations as required and store them appropriately to maintain potency. |
| Tumor Heterogeneity: | - Start with a well-characterized and homogeneous parental cell line. - Consider single-cell cloning of the parental line to reduce initial heterogeneity. - When passaging tumors, select fragments from the core of the tumor to maintain consistency. |
| Insufficient Drug Pressure: | - Gradually escalate the dose of the resistance-inducing agent over time as the tumors show signs of adaptation. - Monitor tumor growth closely and only increase the dose when tumors resume growth after an initial response. |
| Host Immune Response: | - Use severely immunocompromised mice (e.g., NSG mice) to minimize any potential host immune-mediated tumor rejection, which could be misinterpreted as drug efficacy. |
Problem 2: High Variability in Tumor Response to this compound in Resistant Xenografts
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tumor Size at Treatment Initiation: | - Randomize animals into treatment groups only when tumors have reached a specific, uniform size (e.g., 100-150 mm³). - Use a sufficient number of animals per group to account for biological variability. |
| Pharmacokinetic Variability: | - Ensure consistent formulation and administration of this compound. - For oral administration, ensure animals have similar access to food and water, as this can affect drug absorption. - Consider performing satellite pharmacokinetic studies to assess drug exposure in the animals. |
| Emergence of Different Resistance Mechanisms: | - Harvest tumors from non-responders and responders at the end of the study. - Perform molecular analysis (e.g., sequencing, Western blotting) to identify potential differences in resistance mechanisms between tumors. |
Problem 3: Lack of Correlation Between Target Inhibition (e.g., pFAK) and In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Timing of Sample Collection: | - Collect tumor samples at various time points after the last dose of this compound to capture the pharmacodynamic effects accurately. A time-course study is recommended. - Ensure rapid processing and snap-freezing of tumor tissue to preserve protein phosphorylation states. |
| Antibody Specificity and Validation: | - Use well-validated antibodies for Western blotting or immunohistochemistry (IHC). - Include appropriate positive and negative controls in your assays. |
| Activation of Bypass Pathways: | - Even with effective FAK inhibition, other signaling pathways may be activated to drive tumor growth. - Perform broader molecular profiling (e.g., RNA-seq, phospho-proteomics) on resistant tumors to identify potential bypass mechanisms. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Acquired Resistance Xenograft Models
| Xenograft Model | Resistance To | Treatment | Dosing and Schedule | Tumor Growth Inhibition (TGI) / Response | Reference |
| Crizotinib-Resistant NSCLC PDX (LU-01-0582R) | Crizotinib | This compound | Not specified | This compound showed greater antitumor activity compared to ceritinib or ensartinib. | |
| Osimertinib-Resistant PC-9/OR (EGFR-mutant NSCLC) | Osimertinib | This compound + Osimertinib + Trametinib | This compound (20 or 60 mg/kg, p.o.) | The triple combination demonstrated potent antitumor activity with a 100% overall response rate. | |
| Ovarian Cancer Xenografts | Carboplatin | This compound + Paclitaxel | Not specified | This compound sensitized tumors to paclitaxel. |
Experimental Protocols
Protocol 1: Establishment of an Acquired Resistance Xenograft Model (Example: Crizotinib-Resistant NSCLC PDX)
This protocol is based on the methodology described for the LU-01-0582R model.
-
Implantation: Implant tumor fragments from a patient-derived NSCLC xenograft sensitive to crizotinib subcutaneously into immunocompromised mice.
-
Initial Treatment: Once tumors are established and reach a predetermined size (e.g., 100-150 mm³), begin treatment with crizotinib at a clinically relevant dose.
-
Monitoring: Monitor tumor volume regularly. Tumors are expected to initially respond to treatment.
-
Development of Resistance: Continue crizotinib treatment. Acquired resistance is indicated by tumor regrowth despite continuous drug administration.
-
Passaging: When a tumor reaches the maximum allowed size, excise it and implant fragments into a new cohort of mice.
-
Cyclical Treatment: Repeat the process of implantation and crizotinib treatment for several cycles (e.g., six cycles as mentioned for LU-01-0582R) to establish a stable, resistant xenograft line.
-
Confirmation of Resistance: Confirm resistance by treating a cohort of mice bearing the resistant xenograft line with crizotinib and observing a lack of tumor growth inhibition compared to a vehicle-treated control group.
Protocol 2: Western Blotting for Phospho-FAK (pFAK) in Xenograft Tissue
-
Sample Preparation:
-
Excise tumors from xenograft models and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (e.g., p-FAK Y397) overnight at 4°C.
-
Wash the membrane several times with wash buffer.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the pFAK signal to total FAK or a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
References
- 1. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
APG-2449 vs. Crizotinib: A Preclinical Comparative Guide for ALK-Positive NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of APG-2449 and crizotinib, two prominent tyrosine kinase inhibitors (TKIs), in anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) models. The data presented is compiled from various preclinical studies to offer a comprehensive overview for research and drug development professionals.
Executive Summary
This compound is a novel, orally active, multi-kinase inhibitor targeting ALK, ROS1, and Focal Adhesion Kinase (FAK). Preclinical evidence suggests that this compound demonstrates potent and durable antitumor activity, particularly in models of acquired resistance to first and second-generation ALK inhibitors like crizotinib. Crizotinib, the first-in-class ALK inhibitor, also targeting c-MET and ROS1, has shown significant efficacy in treatment-naïve ALK-positive NSCLC. However, its clinical utility is often limited by the emergence of resistance mutations within the ALK kinase domain. This guide delves into the comparative efficacy and mechanisms of these two compounds in preclinical settings.
Data Presentation
In Vitro Kinase and Cellular Proliferation Inhibition
The following tables summarize the inhibitory activities of this compound and crizotinib against ALK and the proliferation of ALK-positive NSCLC cell lines.
Table 1: Kinase Inhibitory Activity (IC50/Kd)
| Target Kinase | This compound | Crizotinib |
| ALK (wild-type) | Kd = 1.6 nM[1] | - |
| ALKL1196M | - | - |
| ALKG1202R | - | - |
| ROS1 | Kd = 0.81 nM[1] | - |
| FAK | Kd = 5.4 nM[1] | - |
Note: Direct comparative IC50 values from a single study were not available in the searched literature. Kd (dissociation constant) is a measure of binding affinity.
Table 2: Anti-proliferative Activity in ALK-Positive NSCLC Cell Lines (IC50)
| Cell Line | ALK Fusion/Mutation Status | This compound (IC50) | Crizotinib (IC50) |
| NCI-H3122 | EML4-ALK | - | EC50 = 255 ng/mL[2] |
Note: Comprehensive side-by-side IC50 data for both compounds across a panel of cell lines was not available in the reviewed literature. The EC50 for crizotinib in the H3122 model is for tumor growth inhibition in vivo.
In Vivo Antitumor Efficacy
The antitumor effects of this compound and crizotinib have been evaluated in various ALK-positive NSCLC xenograft models.
Table 3: In Vivo Efficacy in ALK-Positive NSCLC Xenograft Models
| Xenograft Model | Treatment | Dosing | Outcome |
| H3122 (EML4-ALK) | Crizotinib | - | Significant tumor growth inhibition[3] |
| ALKL1196M mutant tumors | Crizotinib | 100 mg/kg | Resistant to treatment |
| ALKL1196M mutant tumors | This compound | 100 and 150 mg/kg | Dose-dependent tumor growth suppression |
| ALKG1202R mutant tumors | Crizotinib | - | T/C % = 84.3% (Day 15) |
| ALKG1202R mutant tumors | This compound | - | T/C % = 44.54% (Day 15) |
| Crizotinib-resistant LU-01-0582R tumors | Crizotinib | 25 mg/kg | Remained resistant |
| Crizotinib-resistant LU-01-0582R tumors | This compound | - | Potent antitumor activity (100% mCR) |
T/C %: Treatment/Control percentage, a measure of tumor growth inhibition. mCR: major complete response.
Signaling Pathway Inhibition
Both this compound and crizotinib function by inhibiting the ALK tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival. In ALK-positive NSCLC, the constitutively active ALK fusion protein drives signaling through pathways including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.
This compound has been shown to effectively inhibit the phosphorylation of ALK and its downstream components. Similarly, crizotinib inhibits the phosphorylation of ALK and its downstream effectors such as AKT, ERK, and STAT3. The dual inhibition of ALK and FAK by this compound may offer a broader mechanism of action, potentially overcoming resistance mechanisms involving FAK signaling.
Experimental Protocols
In Vitro Kinase Assay (LANCE TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against a target kinase.
Materials:
-
Kinase (e.g., recombinant ALK)
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
Test compounds (this compound, crizotinib)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase and ULight™-labeled substrate to the wells of the microplate.
-
Add the test compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the Europium-labeled antibody to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the compound concentration to determine the IC50 value.
Cell Viability Assay (WST-8)
This assay is used to assess the effect of the inhibitors on the proliferation of ALK-positive NSCLC cells.
Materials:
-
ALK-positive NSCLC cell lines (e.g., NCI-H3122)
-
Complete cell culture medium
-
WST-8 reagent
-
Test compounds (this compound, crizotinib)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of this compound and crizotinib in a mouse xenograft model of ALK-positive NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ALK-positive NSCLC cells (e.g., NCI-H3122)
-
Matrigel (optional)
-
Test compounds (this compound, crizotinib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of ALK-positive NSCLC cells (typically mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, western blotting).
-
Plot the mean tumor volume over time for each group to evaluate the antitumor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of crizotinib and radiotherapy in experimental EML4-ALK fusion positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of APG-2449 and Ceritinib in Kinase Inhibition and Anti-Tumor Efficacy
For Immediate Release
This guide provides a detailed comparison of APG-2449 and ceritinib, two prominent tyrosine kinase inhibitors (TKIs) utilized in cancer therapy, with a particular focus on non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy in preclinical and clinical settings, and the experimental methodologies supporting these findings.
Introduction
Ceritinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant efficacy in the treatment of ALK-rearranged NSCLC.[1][2][3] It functions by competitively binding to the ATP-binding pocket of the ALK protein, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[2][4] this compound is a novel, orally active multi-kinase inhibitor targeting ALK, ROS proto-oncogene 1 (ROS1), and focal adhesion kinase (FAK). Its broader target profile suggests potential advantages in overcoming resistance mechanisms that can emerge with single-target therapies.
Mechanism of Action and Targeted Signaling Pathways
Ceritinib primarily exerts its anti-tumor effects through the potent inhibition of ALK. This leads to the suppression of downstream signaling cascades, including the PI3K-AKT, MEK-ERK, and JAK-STAT pathways, which are critical for cell growth and survival.
This compound, in addition to inhibiting ALK and ROS1, also targets FAK. The inhibition of FAK is significant as this kinase is implicated in tumor cell migration, proliferation, survival, and the development of resistance to other targeted therapies. The triple-kinase inhibition by this compound offers a multi-pronged attack on cancer cell signaling networks.
Below are diagrams illustrating the targeted signaling pathways for both inhibitors.
Preclinical Efficacy
In vitro studies have demonstrated the potent activity of both inhibitors. This compound has shown strong inhibitory effects on ALK, ROS1, and FAK with Kd values of 1.6, 0.81, and 5.4 nM, respectively. Preclinical models have also shown that this compound is effective against a range of ALK resistance mutations. In a head-to-head comparison in a xenograft model with an ALKG1202R mutation, this compound demonstrated stronger anti-tumor activity than ceritinib.
| Target/Cell Line | This compound IC50 (nM) | Ceritinib IC50 (nM) | Reference |
| ALK (wild-type) | Not explicitly stated | ~7.5 | |
| ROS1 | Not explicitly stated | Not explicitly stated | |
| FAK | Not explicitly stated | Not applicable | |
| NCI-H1975 (FAK expression) | 3550 | Not applicable | |
| PA-1 (FAK expression) | 2710 | Not applicable |
Table 1: Comparative In Vitro Inhibitory Activity. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity.
In vivo studies using xenograft models have further substantiated the anti-tumor activity of both drugs. In a study with Ba/F3 cells with CD74-ROS1 fusion, this compound and ceritinib at 100 mg/kg showed comparable tumor growth inhibition. However, in a crizotinib-resistant tumor model without secondary ALK mutations, this compound exhibited greater anti-tumor activity than ceritinib.
Clinical Efficacy
Ceritinib has been evaluated in several clinical trials. In the ASCEND-1 phase I trial, ceritinib demonstrated an overall response rate (ORR) of 72% in ALK inhibitor-naïve patients and 56% in those previously treated with an ALK inhibitor. The ASCEND-3 phase II study in ALKi-naïve patients who had received at least three prior lines of chemotherapy showed an investigator-assessed ORR of 67.7% and a median progression-free survival (PFS) of 16.6 months. In the first-line setting, the ASCEND-4 phase III trial showed that ceritinib significantly improved PFS compared to chemotherapy (16.6 months vs. 8.1 months).
This compound is currently in earlier stages of clinical development. A phase I trial (NCT03917043) has shown promising preliminary efficacy. In TKI-naïve ALK-positive NSCLC patients, the ORR was 78.6%. For patients with NSCLC resistant to second-generation ALK inhibitors, the ORR was 45.5%, with a median PFS of 13.6 months. Notably, this compound has also demonstrated significant intracranial activity, with an intracranial ORR of 75.0% in patients with brain metastases.
| Patient Population | This compound | Ceritinib |
| ALK+ NSCLC (TKI-Naïve) | ORR: 78.6% | ORR: 72% |
| Median PFS: 16.6 months | ||
| ALK+ NSCLC (2nd Gen TKI-Resistant) | ORR: 45.5% | Data not directly comparable |
| Median PFS: 13.6 months | ||
| Intracranial Response (Brain Metastases) | Intracranial ORR: 75.0% | Demonstrates CNS activity |
Table 2: Summary of Clinical Efficacy in ALK+ NSCLC. Data is from separate clinical trials and not from a direct head-to-head comparison. ORR: Overall Response Rate; PFS: Progression-Free Survival.
Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments cited in this guide.
Cell Viability Assay
This assay is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
References
- 1. First-in-human phase I results of this compound, a novel FAK and third-generation ALK/ ROS1 tyrosine kinase inhibitor (TKI), in patients (pts) with second-generation TKI-resistant ALK/ROS1<sup>+</sup> non–small cell lung cancer (NSCLC) or mesothelioma. - ASCO [asco.org]
- 2. Live from ASCO 2024 | Ascentage Pharma Releases Updated Data of FAK/ALK/ROS1 Inhibitor this compound in Patients with NSCLC [prnewswire.com]
- 3. Final Overall Survival and Other Efficacy and Safety Results From ASCEND-3: Phase II Study of Ceritinib in ALKi-Naive Patients With ALK-Rearranged NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
APG-2449 and Paclitaxel: A Novel Combination Therapy for Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel multi-kinase inhibitor APG-2449 in combination with paclitaxel for the treatment of ovarian cancer, particularly in platinum-resistant contexts. We will examine the preclinical data supporting this combination, compare its efficacy with current standard-of-care treatments, and detail the experimental methodologies used in key studies.
Introduction to this compound
This compound is an orally active, multi-targeted tyrosine kinase inhibitor with potent activity against Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 receptor tyrosine kinase (ROS1), and Focal Adhesion Kinase (FAK).[1][2] Its mechanism of action in ovarian cancer is primarily driven by the inhibition of FAK, a non-receptor tyrosine kinase frequently overexpressed in epithelial ovarian cancer and associated with tumor progression, metastasis, and chemoresistance.[3] By inhibiting FAK, this compound has been shown to sensitize ovarian tumors to chemotherapy, including paclitaxel.
Preclinical Efficacy of this compound in Combination with Paclitaxel
Preclinical studies have demonstrated that the combination of this compound and paclitaxel exerts synergistic antitumor activity in various ovarian cancer models, including those insensitive to carboplatin. The proposed mechanism for this synergy involves the reduction of cancer stem cell (CSC) populations, specifically those positive for CD44 and aldehyde dehydrogenase 1 (ALDH1), which are known contributors to chemoresistance.
Quantitative Preclinical Data Summary
| Treatment Group | OVCAR-3 Xenograft Model (Carboplatin-Insensitive) | PA-1 Xenograft Model | SKOV-3 in vitro Model |
| This compound Monotherapy | Moderate tumor growth inhibition | Dose-dependent tumor growth inhibition | Dose-dependent decrease in CD44+ and ALDH1+ cells |
| Paclitaxel Monotherapy | Minimal to no activity | Moderate tumor growth inhibition | Moderate decrease in CD44+ and ALDH1+ cells |
| This compound + Paclitaxel | Synergistic and significant tumor growth inhibition | Enhanced tumor growth inhibition compared to monotherapies | Significant and synergistic reduction in CD44+ and ALDH1+ cells |
| Paclitaxel + Carboplatin | No significant activity | Not Reported | Not Reported |
Comparison with Alternative Therapies for Platinum-Resistant Ovarian Cancer
Patients with platinum-resistant ovarian cancer (PROC), defined as disease recurrence within six months of completing platinum-based chemotherapy, have limited and less effective treatment options. The standard of care typically involves sequential single-agent nonplatinum cytotoxic therapies.
| Therapeutic Agent(s) | Typical Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Single-Agent Chemotherapy | ||
| Pegylated Liposomal Doxorubicin | 10-15% | 3-4 months |
| Paclitaxel | 10-15% | 3-4 months |
| Topotecan | 10-15% | 3-4 months |
| Gemcitabine | 10-15% | 3-4 months |
| Combination Therapy | ||
| Chemotherapy + Bevacizumab (AURELIA trial) | 27.3% | 6.7 months |
| This compound + Paclitaxel (Preclinical) | Data not yet available from clinical trials | Data not yet available from clinical trials |
While direct clinical comparisons are not yet available, the preclinical data for this compound in combination with paclitaxel suggest a promising enhancement of efficacy, particularly in chemoresistant models where single-agent therapies have limited effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical preclinical experimental workflow.
Caption: FAK signaling pathway and points of intervention by this compound and paclitaxel.
Caption: A typical preclinical experimental workflow for evaluating combination therapies.
Detailed Experimental Protocols
In Vivo Xenograft Studies (Adapted from preclinical publications)
-
Cell Lines: Ovarian cancer cell lines such as OVCAR-3 (carboplatin-insensitive) and PA-1 are commonly used.
-
Animal Models: Female athymic nude mice or SCID mice, typically 6-8 weeks old.
-
Tumor Implantation: 5 x 10^6 to 1 x 10^7 cells are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment Groups: Mice are randomized into treatment cohorts (typically n=5-10 per group):
-
Vehicle control
-
This compound (administered orally, daily)
-
Paclitaxel (administered intraperitoneally or intravenously, weekly)
-
This compound + Paclitaxel
-
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2). Animal body weight is also monitored as a measure of toxicity.
-
Endpoint: Studies are typically terminated after 3-4 weeks of treatment. Tumors are excised, weighed, and processed for further analysis.
-
Analysis:
-
Tumor Growth Inhibition (TGI): Calculated to determine the efficacy of the treatments.
-
Western Blot: Tumor lysates are analyzed for levels of total and phosphorylated FAK and downstream signaling proteins.
-
Immunohistochemistry (IHC): Tumor sections are stained for biomarkers such as CD44 and ALDH1 to assess the cancer stem cell population.
-
In Vitro Flow Cytometry for Cancer Stem Cell Markers
-
Cell Culture: Ovarian cancer cells (e.g., SKOV-3) are cultured in appropriate media.
-
Treatment: Cells are treated with increasing doses of this compound, paclitaxel, or the combination for a specified period (e.g., 72 hours).
-
Staining: Cells are harvested and stained with fluorescently-labeled antibodies against CD44 and with an ALDEFLUOR™ kit to identify the ALDH1-positive population.
-
Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentage of CD44+ and ALDH1+ cells in each treatment group.
Logical Comparison of Mechanisms
The following diagram illustrates the distinct and overlapping mechanisms of this compound and paclitaxel.
Caption: Logical comparison of the mechanisms of action of this compound and paclitaxel.
Conclusion and Future Directions
The preclinical evidence strongly suggests that the combination of this compound and paclitaxel holds significant promise for the treatment of ovarian cancer, particularly in platinum- and paclitaxel-resistant settings. By targeting the FAK signaling pathway and reducing the cancer stem cell population, this compound appears to overcome a key mechanism of chemoresistance.
A Phase 1 clinical trial (NCT03917043) is currently underway to evaluate the safety and preliminary efficacy of this compound in patients with advanced solid tumors, including ovarian cancer. The results of this trial will be crucial in determining the clinical viability of this combination therapy and its potential to improve outcomes for patients with this challenging disease. Further research should also focus on identifying predictive biomarkers to select patients who are most likely to benefit from this novel therapeutic approach.
References
- 1. FAK activity sustains intrinsic and acquired ovarian cancer resistance to platinum chemotherapy | eLife [elifesciences.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]
APG-2449 and Carboplatin Combination Therapy: A Comparative Guide for Researchers
In the landscape of targeted cancer therapies, the combination of novel agents with established chemotherapeutics is a critical strategy to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the preclinical data supporting the combination of APG-2449, a multi-kinase inhibitor, with carboplatin-based regimens. We will delve into the synergistic effects, underlying mechanisms, and comparative efficacy against alternative treatments in relevant cancer models, with a focus on small-cell lung cancer (SCLC) and ovarian cancer.
Executive Summary
This compound is an orally available inhibitor of Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and ROS1 proto-oncogene 1 receptor tyrosine kinase (ROS1).[1][2] Its mechanism of action, centered on the inhibition of these key signaling nodes, provides a strong rationale for combination with DNA-damaging agents like carboplatin. Preclinical studies have demonstrated that this compound can synergistically enhance the antitumor effects of carboplatin-containing regimens in SCLC and shows potent activity in combination with paclitaxel in ovarian cancer models, including those insensitive to carboplatin.
Comparative Efficacy of this compound Combinations
Small-Cell Lung Cancer (SCLC)
A pivotal preclinical study investigated the combination of this compound with the standard-of-care chemotherapy for extensive-stage SCLC, etoposide and carboplatin. The study revealed a synergistic enhancement of antitumor activity.
Table 1: In Vivo Efficacy of this compound and Etoposide/Carboplatin in an H446 SCLC Xenograft Model
| Treatment Group | Synergy Ratio | Key Outcomes |
| This compound + Etoposide/Carboplatin | 3.81 | Significantly enhanced antitumor effects compared to single agents or etoposide/carboplatin alone.[3] |
| This compound + Topotecan | 22.08 | Demonstrated even stronger synergy with the second-line SCLC treatment.[3] |
Note: The synergy ratio indicates the degree of interaction between the drugs, with a higher ratio suggesting stronger synergy.
Ovarian Cancer
In preclinical ovarian cancer models, the combination of this compound with paclitaxel was evaluated and compared to a carboplatin-paclitaxel regimen. This provides an indirect comparison of this compound's potential in a platinum-based therapy context.
Table 2: Antitumor Activity in Ovarian Cancer Xenograft Models
| Treatment Group | OVCAR-3 CDX Tumor Growth Inhibition (T/C%) | PA-1 CDX Tumor Growth Inhibition (T/C%) | Key Findings |
| This compound + Paclitaxel | 8.2% | Not explicitly stated, but combination showed enhanced activity. | Potent antitumor activity, including in carboplatin-insensitive models.[4] |
| Carboplatin + Paclitaxel | 33.9% | Not explicitly stated. | Standard of care, showed less potent tumor growth inhibition compared to this compound + paclitaxel in this model. |
| This compound Monotherapy | Marginal Activity | Potent Activity | This compound alone showed significant activity in the PA-1 model. |
T/C% (Treatment/Control) indicates the relative tumor growth in the treated group compared to the control group, with lower percentages indicating greater efficacy.
Mechanistic Insights: Signaling Pathways and Cellular Effects
The synergistic effects of this compound and carboplatin-based chemotherapy are rooted in their complementary mechanisms of action. This compound's inhibition of FAK, ALK, and ROS1 signaling pathways disrupts key cellular processes that contribute to tumor growth, survival, and resistance to chemotherapy.
FAK Signaling Pathway Inhibition
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its inhibition by this compound is a key mechanism for sensitizing cancer cells to chemotherapy.
Caption: this compound inhibits FAK activation, disrupting downstream signaling pathways.
Enhancement of DNA Damage and Apoptosis
In SCLC models, the combination of this compound with etoposide and carboplatin led to enhanced DNA damage and a significant increase in apoptosis compared to chemotherapy alone. This suggests that by inhibiting survival signals mediated by FAK, this compound lowers the threshold for chemotherapy-induced cell death.
Caption: Preclinical workflow for evaluating this compound and chemotherapy combinations.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical studies of this compound.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: SCLC cell lines (H446, H69, H526) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose range of this compound, carboplatin, and etoposide, both as single agents and in combination, for 72 hours.
-
Luminescence Measurement: After incubation, CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is shaken for 2 minutes and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The combination index (CI) is calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 H446 SCLC cells are subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, carboplatin + etoposide, this compound + carboplatin + etoposide).
-
Dosing Regimen (Representative):
-
This compound: Administered orally, once daily.
-
Carboplatin: Administered via intraperitoneal injection, once weekly.
-
Etoposide: Administered via intraperitoneal injection, daily for 5 consecutive days.
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumor growth inhibition (TGI) and synergy are calculated.
Western Blot Analysis
-
Protein Extraction: Cells are treated with the indicated drugs for the specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against p-FAK (Tyr397), total FAK, and other relevant signaling proteins overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) system.
Flow Cytometry for Apoptosis
-
Cell Preparation: Cells are treated with the indicated drugs. Both adherent and floating cells are collected.
-
Staining: Cells are washed with cold PBS and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.
Alternative Therapeutic Strategies
The combination of this compound with carboplatin represents a promising approach; however, it is important to consider it within the broader context of evolving cancer therapies.
Table 3: Comparison with Alternative Combination Strategies
| Combination Therapy | Cancer Type | Mechanism of Action | Clinical Status (as of late 2025) |
| This compound + Carboplatin/Etoposide | SCLC | FAK/ALK/ROS1 inhibition + DNA damage | Preclinical |
| Immune Checkpoint Inhibitor (e.g., Atezolizumab, Durvalumab) + Carboplatin/Etoposide | SCLC | PD-L1 inhibition + DNA damage | Approved as first-line therapy |
| Defactinib (FAK inhibitor) + Pembrolizumab (PD-1 inhibitor) | NSCLC, Mesothelioma | FAK inhibition + PD-1 inhibition | Phase II Clinical Trials |
| Defactinib + Carboplatin/Paclitaxel | Ovarian Cancer | FAK inhibition + DNA damage/microtubule stabilization | Phase I/II Clinical Trials |
Conclusion
The preclinical data strongly suggest that the combination of this compound with carboplatin-based chemotherapy holds significant therapeutic potential, particularly in SCLC. The synergistic enhancement of apoptosis and antitumor activity provides a solid rationale for further clinical investigation. In ovarian cancer, the potent activity of this compound in combination with paclitaxel, even in carboplatin-insensitive models, highlights its potential to address platinum resistance. As research progresses, the positioning of this combination therapy relative to emerging standards of care, such as immunotherapy-chemotherapy combinations, will be a key area of focus for drug development professionals. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate these promising findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Ascentage Pharma Presents Results from Five Preclinical [globenewswire.com]
- 3. Scientific Publications - [ascentage.com]
- 4. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]
APG-2449: A Promising Strategy to Overcome Resistance to Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of APG-2449's performance against other tyrosine kinase inhibitors (TKIs) in resistant cancer models, supported by experimental data.
This compound is an investigational, orally active, multi-targeted tyrosine kinase inhibitor that uniquely targets Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and ROS proto-oncogene 1 (ROS1).[1][2] This triple-kinase inhibitor has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in non-small cell lung cancer (NSCLC) models that have developed resistance to second-generation ALK inhibitors.[1][3] More than half of patients treated with second-generation ALK TKIs eventually develop resistance, creating a critical unmet medical need.[4] this compound's mechanism of action, particularly its FAK inhibition, presents a novel approach to overcoming this resistance.
Comparative Efficacy in TKI-Resistant NSCLC
Clinical trial data from the Phase 1 study (NCT03917043) highlights the potential of this compound in patients with TKI-resistant NSCLC. The recommended Phase 2 dose (RP2D) has been established at 1,200 mg once daily.
Clinical Efficacy in Second-Generation ALK TKI-Resistant NSCLC
| Efficacy Endpoint | This compound (at RP2D) |
| Overall Response Rate (ORR) | 45.5% (10 out of 22 patients achieved a partial response) |
| Median Progression-Free Survival (mPFS) | 13.6 months |
| Intracranial Overall Response Rate (ORR) | 75.0% (9 out of 12 patients with brain metastases achieved an intracranial partial response) |
Data from patients with NSCLC resistant to second-generation ALK inhibitors without targetable bypass gene mutations.
Preclinical Efficacy in ALK-Mutant Models
Preclinical studies in xenograft models with specific ALK resistance mutations further underscore the potency of this compound compared to other ALK inhibitors.
| Xenograft Model | Treatment | Antitumor Activity (Tumor Growth Inhibition T/C %) |
| ALKG1202R-mutant tumors | This compound | 44.54% |
| Crizotinib | 84.3% | |
| Alectinib | 130% | |
| Ceritinib | 76.7% | |
| Ensartinib | 97.9% | |
| Lorlatinib (3rd Gen) | 0.8% | |
| Crizotinib-resistant LU-01-0582R tumors | This compound | 100% mCR (sustained to Day 66) |
| Ceritinib | 75% mCR (relapse on Day 59) | |
| Ensartinib | 80% mCR (relapse on Day 59) |
mCR: major complete response. Data from a study by Fang et al., 2022.
Mechanism of Action: Overcoming Resistance Through FAK Inhibition
Acquired resistance to ALK inhibitors is often associated with the activation of bypass signaling pathways. The FAK signaling pathway has been identified as a key mechanism in ALK inhibitor-induced early adaptive tolerance in ALK-positive NSCLC. This compound's ability to inhibit FAK, in addition to ALK and ROS1, allows it to counteract this resistance mechanism. Mechanistically, this compound effectively inhibits the phosphorylation of ALK, ROS1, and FAK, as well as their downstream signaling components. Biomarker analysis from clinical trials suggests that higher baseline levels of phosphorylated FAK (pFAK) in tumor tissues may correlate with better clinical responses to this compound.
Caption: this compound inhibits ALK, ROS1, and FAK signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Kinase Activity Assays
-
KINOMEscan® and LANCE TR-FRET: These methods were utilized to characterize the targets and selectivity of this compound. The KINOMEscan® platform profiles the binding of the compound against a large panel of kinases. LANCE TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays are used to quantify the phosphorylation of specific substrates by the target kinases.
Cell Viability Assays
-
Water-Soluble Tetrazolium Salt (WST-8) Viability Assay: This colorimetric assay was employed to evaluate the antiproliferative activity of this compound in various cell lines. Cells are seeded in microplates and treated with different concentrations of the drug. The amount of formazan dye produced, which is proportional to the number of living cells, is then measured.
In Vivo Tumor Xenograft Studies
-
Animal Models: BALB/c nude mice or SCID mice were used for the xenograft studies.
-
Tumor Implantation: Human cancer cell lines (e.g., Ba/F3 cells carrying ALK or ROS1 mutations) or patient-derived xenograft (PDX) models were subcutaneously implanted into the mice.
-
Drug Administration: Once the tumors reached a certain volume, mice were randomized into treatment and control groups. This compound and other TKIs were administered orally, typically once daily.
-
Efficacy Evaluation: Tumor volume was measured regularly to assess the antitumor activity. The primary efficacy endpoint was often the tumor growth inhibition (T/C %), calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.
Pharmacodynamic Analyses
-
Western Blot: This technique was used to analyze the phosphorylation status of ALK, ROS1, FAK, and their downstream signaling proteins in treated cells and tumor tissues to confirm target engagement and mechanism of action.
-
Immunohistochemistry (IHC): IHC was used to assess the protein levels of phosphorylated FAK (pFAK) in tumor tissue samples from patients.
Caption: Workflow for validating this compound's efficacy.
Conclusion
This compound demonstrates a favorable safety profile and promising antitumor efficacy in both TKI-naïve and, notably, in second-generation ALK TKI-resistant NSCLC. Its unique ability to inhibit FAK signaling provides a rational approach to overcoming a key mechanism of acquired resistance. The strong preclinical data, coupled with encouraging clinical results, positions this compound as a significant development for patients who have exhausted other TKI options. Ongoing Phase III trials will further elucidate its role in the treatment landscape for ALK-positive NSCLC.
References
- 1. FAK inhibition with novel FAK/ALK inhibitor this compound could overcome resistance in NSCLC patients who are resistant to second-generation ALK inhibitors. - ASCO [asco.org]
- 2. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. China's CDE Approves Phase III Trials of this compound for NSCLC [synapse.patsnap.com]
A Head-to-Head Comparison of APG-2449 with Other FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology, playing a pivotal role in cell survival, proliferation, migration, and angiogenesis. The development of FAK inhibitors represents a promising therapeutic strategy. This guide provides an objective, data-driven comparison of APG-2449, a novel multi-kinase inhibitor, with other prominent FAK inhibitors in clinical development: defactinib, IN10018 (ifebemtinib), and GSK2256098.
Introduction to this compound
This compound is an orally active, multi-targeted tyrosine kinase inhibitor that potently targets FAK, Anaplastic Lymphoma Kinase (ALK), and ROS1.[1] Its dual action against both FAK-driven tumorigenesis and resistance mechanisms involving ALK/ROS1 makes it a unique investigational agent. Preclinical and clinical studies have demonstrated its potential in treating various solid tumors, particularly non-small cell lung cancer (NSCLC) and ovarian cancer.[2]
Biochemical Potency and Selectivity
The cornerstone of a targeted inhibitor's utility lies in its potency and selectivity. The following table summarizes the biochemical activity of this compound and its counterparts against FAK and other key kinases.
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Selectivity Notes |
| This compound | FAK | - | Kd: 5.4[3] | Also inhibits ALK (Kd: 1.6 nM) and ROS1 (Kd: 0.81 nM)[3] |
| Defactinib (VS-6063) | FAK | Enzymatic | IC50: 0.6[4] | Also inhibits Pyk2 (IC50: 0.6 nM) |
| IN10018 (Ifebemtinib) | FAK | Enzymatic | IC50: 1 | Highly selective for FAK. Also inhibits FER (IC50: 900 nM) and FES (IC50: 1040 nM) |
| GSK2256098 | FAK | Enzymatic | Apparent Ki: 0.4, IC50: 0.8 | Highly selective for FAK, with over 1000-fold selectivity against Pyk2 |
Cellular Activity and Antiproliferative Effects
The efficacy of a FAK inhibitor is ultimately determined by its ability to modulate cellular pathways and inhibit cancer cell growth. The table below presents data on the cellular activity of these inhibitors.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Key Findings |
| This compound | NCI-H1975 (NSCLC) | Cell Viability | 3550 | Moderate antiproliferative activity in cells with detectable FAK expression but without ALK/ROS1 rearrangements |
| PA-1 (Ovarian) | Cell Viability | 2710 | Downregulates p-FAK and downstream signaling in PA-1 cells | |
| Defactinib (VS-6063) | TT (Thyroid) | Cell Viability | 1980 | Greater selectivity for TT and K1 cells compared to FAK Inhibitor 14 |
| K1 (Thyroid) | Cell Viability | 10340 | ||
| IN10018 (Ifebemtinib) | Various Cancer Cells | FAK Autophosphorylation | - | Represses Y397-FAK autophosphorylation |
| GSK2256098 | U87MG (Glioblastoma) | FAK Phosphorylation | 8.5 | Inhibits FAK activity and Y397 phosphorylation |
| A549 (Lung) | FAK Phosphorylation | 12 | ||
| OVCAR8 (Ovary) | FAK Phosphorylation | 15 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for assessing FAK inhibition.
Caption: FAK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Assessing FAK Inhibition.
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the presented data. Below are outlines of key experimental protocols used to evaluate FAK inhibitors.
Biochemical Kinase Assay (e.g., TR-FRET)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified FAK.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) method is used to monitor the phosphorylation of a substrate by the FAK enzyme. Inhibition of FAK activity leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Dispense a solution containing the FAK enzyme into a microtiter plate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding a substrate (e.g., poly-GT) and ATP.
-
Incubate to allow for phosphorylation.
-
Add a europium-labeled anti-phospho-peptide antibody (FRET donor) and a FRET acceptor dye coupled to the substrate.
-
Measure the TR-FRET signal to determine the extent of substrate phosphorylation.
-
Calculate IC50 values based on the dose-response curve.
-
Cellular FAK Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block FAK autophosphorylation at Tyr397 within a cellular context, a key marker of FAK activation.
-
Principle: Western blotting is used to detect the levels of phosphorylated FAK (p-FAK) and total FAK in cell lysates after treatment with an inhibitor.
-
Protocol Outline:
-
Cell Culture and Treatment: Plate cancer cells and treat with varying concentrations of the FAK inhibitor for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for p-FAK (Tyr397).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-FAK.
-
Cell Viability Assay (e.g., MTT/WST-8 Assay)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or WST-8) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with a range of inhibitor concentrations.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the tetrazolium salt reagent to each well and incubate.
-
Measure the absorbance of the colored product using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for cell growth inhibition.
-
Conclusion
This compound distinguishes itself as a potent multi-kinase inhibitor targeting FAK, ALK, and ROS1. This unique profile suggests its potential to not only inhibit primary tumor growth and metastasis driven by FAK but also to overcome resistance mechanisms mediated by ALK and ROS1. In terms of direct FAK inhibition, defactinib, IN10018, and GSK2256098 demonstrate comparable or, in some cases, higher biochemical potency. However, the clinical utility of these inhibitors will depend on a multitude of factors including their pharmacokinetic properties, safety profiles, and efficacy in specific patient populations. The provided data and experimental protocols offer a foundational framework for researchers to critically evaluate and compare these promising therapeutic agents. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and optimal clinical positioning of this compound among the growing landscape of FAK inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of APG-2449 and Alectinib in Kinase Inhibition and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of APG-2449 and alectinib, two prominent tyrosine kinase inhibitors (TKIs) utilized in cancer therapy, with a particular focus on non-small cell lung cancer (NSCLC). This comparison synthesizes preclinical and clinical data to objectively evaluate their performance, mechanisms of action, and efficacy against wild-type and resistant tumor models.
Executive Summary
Alectinib is a highly potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) and RET proto-oncogene (RET) tyrosine kinase inhibitor. It is an established therapeutic for ALK-positive NSCLC, demonstrating superior efficacy over the first-generation inhibitor, crizotinib. This compound is a novel, orally active multi-kinase inhibitor targeting ALK, ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2] Preclinical and emerging clinical data suggest its potential to overcome resistance to earlier-generation ALK inhibitors. This guide will delve into the specifics of their target profiles, in vitro and in vivo efficacy, and the experimental methodologies underpinning these findings.
Mechanism of Action and Target Profile
Alectinib exerts its therapeutic effect by potently and selectively inhibiting ALK and RET tyrosine kinases.[3] This inhibition blocks downstream signaling pathways, including STAT3 and PI3K/AKT/mTOR, ultimately leading to the apoptosis of tumor cells.[3]
This compound, on the other hand, possesses a broader target profile, inhibiting ALK, ROS1, and FAK.[1] The inhibition of FAK is a distinguishing feature, as FAK activation has been implicated in adaptive resistance to ALK inhibitors. By targeting this pathway, this compound may offer a strategy to overcome or delay the onset of resistance.
Signaling Pathway of Alectinib
Caption: Alectinib inhibits ALK and RET, blocking downstream pro-survival signaling pathways.
Signaling Pathway of this compound
Caption: this compound is a multi-kinase inhibitor targeting ALK, ROS1, and FAK signaling pathways.
Comparative In Vitro Performance
Kinase Inhibition
| Kinase | This compound (IC50/Kd) | Alectinib (IC50) |
| ALK | 0.85 - 9.2 nM (IC50) / 1.6 nM (Kd) | 1.9 nM |
| ROS1 | 0.81 nM (Kd) | Not a primary target |
| FAK | 5.4 nM (Kd) | Not a primary target |
| RET | Not a primary target | 4.8 nM |
Cell Viability
| Cell Line (Target) | This compound (IC50) | Alectinib (IC50) |
| NCI-H1975 (FAK) | 3.55 µM | Not reported |
| PA-1 (FAK) | 2.71 µM | Not reported |
Activity Against Resistance Mutations
This compound has demonstrated potent activity against a range of ALK resistance mutations in preclinical models, including G1202R, L1196M, V1180L, E1210K, S1206F, G1269A, F1174L, I1171S, and C1156Y. Alectinib is effective against several crizotinib-resistant mutations such as L1196M, G1269A, C1156Y, and F1174L, but shows reduced activity against the G1202R and I1171T/N/S mutations.
Comparative In Vivo Performance
Xenograft Models
This compound has shown potent, dose-dependent anti-tumor activity in various xenograft models. In mice with ALK- or ROS1-mutant NSCLC, this compound demonstrated significant tumor growth inhibition. It has also shown efficacy in sensitizing ovarian cancer xenografts to paclitaxel through FAK inhibition.
Alectinib has also demonstrated robust in vivo anti-tumor activity in ALK-positive NSCLC xenograft models. Notably, it has shown the ability to cross the blood-brain barrier, leading to significant efficacy against intracranial tumors.
Experimental Workflow for a Xenograft Study
Caption: A typical workflow for evaluating the in vivo efficacy of kinase inhibitors using xenograft models.
Clinical Trial Data
This compound
A Phase 1 clinical trial (NCT03917043) has been evaluating the safety and preliminary efficacy of this compound in patients with advanced solid tumors, including ALK+ NSCLC refractory to earlier-generation ALK inhibitors.
-
TKI-Naïve ALK+ NSCLC: In a subgroup of patients, the overall response rate (ORR) was 78.6% (11/14) and the disease control rate (DCR) was 100% (14/14).
-
Second-Generation ALK TKI-Resistant NSCLC: In patients resistant to second-generation ALK inhibitors, an ORR of 40.9% (9/22) was observed, with a median progression-free survival (mPFS) of 11.86 months.
-
Brain Metastases: this compound has shown the ability to penetrate the blood-brain barrier and has demonstrated intracranial responses.
Alectinib
The efficacy of alectinib as a first-line treatment for advanced ALK-positive NSCLC was established in the global Phase III ALEX trial (NCT02075840).
| Endpoint | Alectinib (n=152) | Crizotinib (n=151) | Hazard Ratio (95% CI) |
| Median PFS (Investigator) | 34.8 months | 10.9 months | 0.43 (0.32–0.58) |
| 5-Year Overall Survival | 62.5% | 45.5% | 0.67 (0.46–0.98) |
Data from the ALEX trial.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LANCE TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Methodology:
-
Reagents: Purified recombinant kinase, biotinylated peptide substrate, europium-labeled anti-phospho-substrate antibody, streptavidin-allophycocyanin (SA-APC), ATP, and the test compound (this compound or alectinib).
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
The purified kinase and biotinylated substrate are added to each well.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, a detection solution containing the europium-labeled antibody and SA-APC is added.
-
The plate is incubated to allow for antibody-antigen binding.
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (WST-8/MTT)
Objective: To assess the effect of a compound on the proliferation and survival of cancer cells.
Methodology:
-
Reagents: Cancer cell line of interest, complete cell culture medium, test compound, and WST-8 or MTT reagent.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The test compound is serially diluted and added to the cells.
-
The plate is incubated for a specified period (e.g., 72 hours).
-
WST-8 or MTT reagent is added to each well, and the plate is incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
In Vivo Xenograft Tumorigenicity Assay
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Cancer cells are subcutaneously or orthotopically implanted into the mice.
-
Tumor growth is monitored until tumors reach a specified size.
-
Mice are randomized into treatment and control groups.
-
The test compound is administered (e.g., orally) at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
Alectinib is a well-established, highly effective treatment for ALK-positive NSCLC, demonstrating a significant survival benefit over older-generation TKIs. Its clinical utility is well-documented.
This compound is an emerging multi-kinase inhibitor with a promising preclinical profile. Its ability to target ALK, ROS1, and FAK, and its activity against a broad range of ALK resistance mutations, suggest it could play a significant role in treating TKI-naïve patients and those who have developed resistance to other ALK inhibitors. The ongoing clinical trials will be crucial in defining its place in the therapeutic landscape.
For researchers and drug development professionals, the distinct target profiles and resistance patterns of these two agents highlight the ongoing evolution of targeted cancer therapy and the importance of developing next-generation inhibitors to address acquired resistance.
References
- 1. First-in-human phase I results of this compound, a novel FAK and third-generation ALK/ ROS1 tyrosine kinase inhibitor (TKI), in patients (pts) with second-generation TKI-resistant ALK/ROS1<sup>+</sup> non–small cell lung cancer (NSCLC) or mesothelioma. - ASCO [asco.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
APG-2449: Overcoming Resistance to Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of acquired resistance to tyrosine kinase inhibitors (TKIs) represents a significant challenge in the treatment of anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC). APG-2449, a novel, orally active multi-kinase inhibitor targeting ALK, ROS1, and Focal Adhesion Kinase (FAK), has demonstrated promising preclinical and clinical activity in overcoming this resistance.[1][2] This guide provides a comprehensive comparison of this compound with other TKIs, supported by experimental data, to inform ongoing research and development in oncology.
Mechanism of Action and Cross-Resistance Profile
This compound is a potent inhibitor of ALK, ROS1, and FAK.[3][4] Its unique mechanism of action, particularly its ability to inhibit FAK, is believed to play a crucial role in overcoming resistance to second-generation ALK inhibitors.[1] FAK signaling has been implicated in the survival and proliferation of cancer cells, and its inhibition by this compound may circumvent resistance pathways that are not addressed by other TKIs.
Signaling Pathway of this compound Action
References
APG-2449's effect on downstream signaling compared to other inhibitors
For Researchers, Scientists, and Drug Development Professionals
APG-2449 is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates potent activity against Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1] This unique combination of targets suggests its potential as a therapeutic agent in various cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer, by concurrently blocking multiple oncogenic signaling pathways. This guide provides a comparative analysis of this compound's effects on downstream signaling pathways relative to other targeted inhibitors, supported by preclinical data.
Mechanism of Action and Downstream Signaling
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of ALK, ROS1, and FAK, which in turn blocks the activation of their respective downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration.[2][3] Key downstream pathways affected by this compound include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT signaling cascades. Specifically, treatment with this compound has been shown to downregulate the phosphorylation of key signaling nodes including AKT, ERK1/2, and STAT3.[1]
Caption: this compound inhibits ALK, ROS1, and FAK, blocking downstream signaling pathways.
Comparative Efficacy: this compound vs. Other Kinase Inhibitors
The unique triple-inhibitor profile of this compound warrants a comparison against inhibitors that target ALK/ROS1 or FAK individually.
Comparison with ALK/ROS1 Inhibitors
Crizotinib (a first-generation ALK/ROS1 inhibitor) and lorlatinib (a third-generation ALK/ROS1 inhibitor) are key comparators. While direct head-to-head quantitative data on downstream signaling inhibition is limited, preclinical studies have provided insights into their relative potencies.
In in vivo models with ALKG1202R-mutant tumors, a mutation conferring resistance to second-generation ALK inhibitors, this compound demonstrated stronger antitumor activity than crizotinib, alectinib, ceritinib, and ensartinib.[4] Lorlatinib, however, showed the most marked activity in this specific resistant model. In models with ROS1L2026M mutations, this compound showed potent antitumor activity.
| Inhibitor | Target(s) | IC50 vs. ALK (nM) | IC50 vs. ROS1 (nM) | Key Downstream Effects |
| This compound | ALK, ROS1, FAK | 0.85 - 9.2 (wild-type and resistant mutations) | Kd: 0.81 | Downregulates p-ROS1, p-AKT, p-ERK1/2, p-STAT3 |
| Crizotinib | ALK, ROS1, MET | ~20-60 (cell-based) | ~7 (enzymatic) | Inhibits phosphorylation of ALK and ROS1 and their downstream signaling |
| Lorlatinib | ALK, ROS1 | ~1-20 (wild-type and resistant mutations) | ~1 (enzymatic) | Suppresses p-ALK, p-AKT, p-ERK, and p-S6 |
Table 1: Comparison of this compound with other ALK/ROS1 inhibitors.
Comparison with FAK Inhibitors
Defactinib is a selective FAK inhibitor. A direct comparison in PA-1 ovarian cancer cells revealed distinct pharmacological properties between this compound and defactinib. While defactinib demonstrated a greater inhibition of FAK autophosphorylation (p-FAK), this compound was found to be a more potent inhibitor of the downstream signaling molecule p-AKT. This suggests that this compound's multi-targeted nature may lead to a more comprehensive blockade of downstream survival signals.
| Inhibitor | Target(s) | IC50 vs. FAK (nM) | Key Downstream Effects |
| This compound | ALK, ROS1, FAK | Kd: 5.4 | Downregulates p-FAK, p-AKT, p-ERK1/2, p-STAT3 |
| Defactinib | FAK | ~0.5 | Inhibits p-FAK and the PI3K/AKT pathway |
Table 2: Comparison of this compound with the FAK inhibitor defactinib.
Experimental Protocols
The following is a representative protocol for analyzing the effects of kinase inhibitors on downstream signaling pathways using Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: APG-2449 Poised to Challenge Next-Generation ALK Inhibitors in Resistant NSCLC
For Immediate Release
SUZHOU, China & ROCKVILLE, Md. – In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), a new contender, APG-2449, is emerging as a potent inhibitor of anaplastic lymphoma kinase (ALK) and other key oncogenic drivers. This comprehensive guide provides a detailed benchmark of this compound against established next-generation ALK inhibitors, offering researchers, scientists, and drug development professionals a data-driven comparison of their preclinical and clinical performance, particularly in the challenging setting of acquired resistance.
This compound is a novel, orally active, third-generation multi-kinase inhibitor targeting ALK, ROS1, and Focal Adhesion Kinase (FAK).[1][2] Its unique triple-inhibitory mechanism is designed to overcome the limitations of previous ALK inhibitors, including resistance conferred by secondary mutations within the ALK kinase domain. This guide will delve into the comparative efficacy, safety, and mechanistic profiles of this compound versus its key competitors: lorlatinib, alectinib, brigatinib, and ceritinib.
Preclinical Efficacy: A Tale of Potency and Broad-Spectrum Activity
In vitro kinase assays and cellular proliferation studies are fundamental in characterizing the potency and specificity of tyrosine kinase inhibitors (TKIs). The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a drug that inhibits a specific biological or biochemical function by 50%. The data presented below summarizes the IC50 values of this compound and next-generation ALK inhibitors against wild-type ALK and a panel of clinically relevant ALK resistance mutations.
| Target | This compound IC50 (nM) | Lorlatinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Ceritinib IC50 (nM) |
| Wild-Type ALK | 0.85[3] | ~1-10 | 1.9[1] | 14[4] | 0.15 |
| L1196M | 0.73 | ~10-20 | 2 | ~20-30 | Active |
| G1202R | 9.2 | 80 | 595 | 184 | Inactive |
| G1269A | 4.3 | ~10-20 | 9 | ~20-30 | Active |
| C1156Y | - | ~20-30 | Active | ~30-40 | Less Active |
| F1174L | - | ~20-30 | Active | ~30-40 | - |
| S1206Y | 1.3 | - | - | - | Active |
Note: IC50 values are compiled from various sources and may have been determined using different experimental conditions. Direct cross-study comparisons should be made with caution.
The preclinical data highlights the potent and broad-spectrum activity of this compound against a range of ALK mutations, including the highly resistant G1202R mutation. While lorlatinib also demonstrates activity against G1202R, this compound's potent inhibition of this and other mutations positions it as a promising agent for patients who have developed resistance to second-generation ALK inhibitors.
Clinical Performance in a High Unmet Need Population: Second-Generation TKI-Resistant NSCLC
The clinical development of this compound has shown promising preliminary efficacy in patients with NSCLC who are resistant to second-generation ALK inhibitors. The following table summarizes available clinical data for this compound and other next-generation ALK inhibitors in this challenging patient population.
| Inhibitor | Clinical Trial (if available) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| This compound | Phase I (NCT03917043) | Resistant to 2nd-gen ALK TKIs | 45.5% | 13.6 months |
| Lorlatinib | Phase II (NCT01970865) | Progressed on ≥1 2nd-gen ALK TKI | 38.7% (≥2 prior TKIs) | 6.9 months |
| Alectinib | Retrospective study | After ceritinib failure | 25% | 3.6 months |
| Brigatinib | Phase II (ALTA-2, NCT03535740) | Progressed on alectinib or ceritinib | - (Study ongoing) | - (Study ongoing) |
| Ceritinib | ASCEND-9 | After alectinib failure | 25% | 3.7 months |
Note: Clinical trial data is from different studies with potentially different patient characteristics and prior therapies. Direct comparisons of efficacy outcomes should be interpreted with caution.
The initial clinical data for this compound in patients resistant to second-generation ALK inhibitors demonstrates a notable overall response rate and a promising median progression-free survival, suggesting it may offer a significant clinical benefit in this high unmet need population.
Visualizing the Mechanism and Experimental Approach
To further understand the context of this compound's function and evaluation, the following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for assessing the efficacy of an ALK inhibitor.
Caption: ALK Signaling Pathway and Inhibition.
Caption: Preclinical Evaluation Workflow.
Detailed Experimental Protocols
A rigorous and reproducible experimental design is paramount in the evaluation of novel therapeutic agents. Below are detailed methodologies for key experiments cited in the preclinical assessment of ALK inhibitors.
1. In Vitro Kinase Inhibition Assay (LanthaScreen™ or similar Time-Resolved Fluorescence Energy Transfer - TR-FRET Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the enzymatic activity of wild-type and mutant ALK.
-
Materials: Recombinant ALK kinase (wild-type and mutant variants), biotinylated substrate peptide, europium-labeled anti-phosphotyrosine antibody, allophycocyanin-streptavidin, ATP, kinase reaction buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in kinase reaction buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant ALK enzyme and the biotinylated substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection solution containing the europium-labeled antibody and allophycocyanin-streptavidin.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Viability Assay (MTT or MTS Assay)
-
Objective: To assess the anti-proliferative effect of the test compound on ALK-positive cancer cell lines.
-
Materials: ALK-positive NSCLC cell lines (e.g., H3122, H2228), cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, solubilization solution (for MTT), 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the plates for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the test compound.
-
Materials: Immunocompromised mice (e.g., nude or SCID), ALK-positive NSCLC cells, Matrigel, test compound formulated for oral administration, calipers.
-
Procedure:
-
Subcutaneously inject a suspension of ALK-positive NSCLC cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle control orally at the specified dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion
This compound has demonstrated a compelling preclinical profile, with potent and broad-spectrum activity against clinically relevant ALK resistance mutations. The initial clinical data in patients with NSCLC who have progressed on second-generation ALK inhibitors is highly encouraging, suggesting that this compound has the potential to address a significant unmet medical need. Its unique mechanism of targeting ALK, ROS1, and FAK may offer a durable clinical benefit by simultaneously inhibiting the primary oncogenic driver and overcoming resistance pathways. As further clinical data from ongoing and future studies become available, the position of this compound in the treatment paradigm for ALK-positive NSCLC will be more clearly defined. This guide provides a foundational comparison to aid researchers and clinicians in evaluating the potential of this promising new agent.
References
- 1. Clinical Efficacy of Alectinib in Patients with ALK-Rearranged Non-small Cell Lung Cancer After Ceritinib Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for APG-2449
This guide provides essential safety and logistical information for the proper disposal of APG-2449, a multi-targeted tyrosine kinase inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with care. According to its Safety Data Sheet (SDS), while it may not be classified as a hazardous substance, standard laboratory safety protocols should be strictly followed.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Use this compound only in areas with adequate exhaust ventilation to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[2] The following steps outline the general procedure:
-
Segregation of Waste:
-
Isolate all this compound waste from general laboratory trash at the point of generation.
-
This includes unused or expired product, contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), and empty containers.
-
-
Waste Containment:
-
Place all segregated waste into clearly labeled, sealed, and appropriate containers designated for chemical waste.
-
-
Professional Disposal:
-
Engage a licensed disposal company for the final disposal of the chemical waste.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. It is noted that extra care should be taken during ignition.
-
-
Contaminated Packaging:
-
Dispose of any packaging that has come into contact with this compound as unused product, following the same waste stream as the chemical itself.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided is based on available safety data sheets and is intended as a guide. It is the responsibility of the user to ensure compliance with all local, state, and federal regulations regarding waste disposal. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Essential Safety and Operational Guidelines for Handling APG-2449
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for APG-2449, a multikinase inhibitor used in cancer research. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as a matter of standard laboratory practice and to minimize any potential risk, the following personal protective equipment is mandatory when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified | Protects eyes from accidental splashes or dust. |
| Hand Protection | Disposable Gloves | Nitrile or latex | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling powders. | Avoids inhalation of dust or aerosols.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to avoid dust and aerosol formation.[1]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in Table 1.
-
Dispensing : Carefully weigh or measure the required amount of this compound. Avoid creating dust.
-
Solution Preparation : If preparing a solution, add the solvent to the solid compound slowly to prevent splashing.
-
Post-Handling : After use, ensure the container is tightly sealed.[1] Clean the work area thoroughly. Remove and dispose of gloves properly. Wash hands with soap and water.
Storage Conditions
Proper storage is essential to maintain the integrity and stability of this compound.
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Source: MedChemExpress
First Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.[1]
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with plenty of water. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
In case of a fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt of the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
